Enzastaurin is a potent ATP-competitive inhibitor that binds to the kinase domain of PKCβ. The table below summarizes its primary and secondary mechanisms of action and the resulting cellular effects.
| Mechanism Aspect | Description | Key Downstream Effects |
|---|---|---|
| Primary Target | Potent, selective inhibition of PKCβ (IC₅₀ = 6 nM); 6- to 20-fold more selective for PKCβ over other isoforms (PKCα, γ, ε) [1] [2]. | Inhibition of VEGF-mediated signaling, reducing angiogenesis [1]. |
| Secondary Pathway | Suppression of the PI3K/AKT cell survival pathway, independent of PKCβ inhibition [1] [3]. | Reduction in phosphorylated AKT, GSK3β, and ribosomal protein S6; induction of apoptosis [1] [3]. |
| Cellular Outcomes | - Anti-angiogenic: Blocks VEGF-stimulated proliferation of endothelial cells and reduces microvessel density [4] [1].
The following diagram illustrates the signaling pathways targeted by this compound and their roles in cancer cell survival and angiogenesis.
This compound inhibits PKCβ and AKT, blocking survival and angiogenesis signals.
The tables below consolidate key quantitative data from biochemical and cellular studies.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Isoform | IC₅₀ (nM) in Cell-Free Assays | Selectivity Relative to PKCβ |
|---|---|---|
| PKCβ | 6 [2] | - |
| PKCα | 39 [2] | 6.5-fold |
| PKCγ | 83 [2] | 13.8-fold |
| PKCε | 110 [2] | 18.3-fold |
Table 2: Experimentally Determined Cellular Activity (IC₅₀)
| Cell Line / Context | Assay Type | IC₅₀ / Effective Concentration | Citation |
|---|---|---|---|
| Lung Cancer Cell Panels (NSCLC & SCLC) | Cell Viability (72h) | 0.05 - 0.2 µM [3] | |
| Multiple Myeloma Cell Panels (e.g., MM.1S, U266) | Growth Inhibition (72h) | 0.6 - 1.6 µM [2] | |
| Waldenström's Macroglobulinemia (BCWM.1, WM-WSU) | Cytotoxicity (MTT, 24-48h) | 2.5 - 10 µM [5] | |
| Primary CD19+ WM cells | Cytotoxicity | 2.5 - 10 µM [5] | |
| In Vivo Antitumor Efficacy (mouse xenografts) | Oral Administration | 75-80 mg/kg (twice daily) [5] [2] | |
| Target Engagement Biomarker (pGSK3β Ser9) | Immunoblotting (in vitro) | 1 µM [3] |
For researchers aiming to validate this compound's activity, here are detailed methodologies for core experiments.
This protocol measures direct inhibition of PKC enzyme activity [2].
This is a standard method to determine this compound's anti-proliferative effects [3].
Measuring phosphorylation of GSK3β at Ser9 confirms target inhibition in cells and tissues [7] [3].
The workflow for this key experiment is outlined below.
Workflow for assessing pGSK3β, a key biomarker for this compound activity.
This compound's clinical journey highlights both the promise and hurdles of targeted therapy development.
This compound is a mechanistically sophisticated inhibitor whose core activity against PKCβ unleashes a cascade of direct and indirect antitumor effects. Its well-defined pharmacodynamic biomarker, pGSK3β, provides a valuable tool for confirming target engagement in experimental settings.
The Protein Kinase C (PKC) family comprises serine/threonine kinases that are critical regulators in numerous signal transduction pathways. PKCβ is one of the conventional or classical PKC isozymes (cPKCs), which are calcium-dependent and activated by both diacylglycerol (DAG) and phosphatidylserine (PS) [1].
The diagram below illustrates the core structure and activation sequence of PKCβ.
Diagram of PKCβ domain structure and activation cascade.
PKCβ plays a complex and context-dependent role in carcinogenesis, influencing tumor cell proliferation, survival, and interaction with the microenvironment [1].
The table below summarizes the differential expression and functional implications of PKCβ across various cancers.
| Cancer Type | PKCβ Expression & Role | Clinical/Functional Implications |
|---|---|---|
| Breast Cancer | Upregulated in tumor vs. normal tissue; PKCβII associated with high proliferation (Ki-67) and HER2 positivity [3]. | Promotes aggressive phenotype; stromal PKCβ drives tumor growth and collagen deposition [3]. |
| Lung Cancer | Investigated as a therapeutic target; PKCβ pathway activation observed [2]. | Enzastaurin (PKCβ inhibitor) showed a 6-month disease control rate of 13% in a phase II trial for advanced NSCLC [2]. |
| Colorectal & Other Cancers | PKC family shows ~20-25% mutation frequency in melanoma, colorectal, and lung squamous cell carcinoma [1]. | Most PKCβ mutations are heterozygous loss-of-function, impairing second-messenger binding or phosphorylation [1]. |
The diagram below summarizes the key signaling pathways and functional roles of PKCβ in cancer cells.
PKCβ signaling pathways and functional outcomes in cancer.
The central role of PKCβ in driving tumor growth and survival has made it a compelling target for cancer therapy.
For researchers aiming to investigate PKCβ, here are detailed methodologies for key in vitro and in vivo assays.
This protocol is used to study the role of PKCβ in directed cell migration (e.g., in response to chemokines like MCP-1), a key process in cancer metastasis [5].
This model validates the in vivo relevance of PKCβ for monocyte chemotaxis within the complex tissue environment [5].
To assess the pharmacodynamic effects of PKCβ inhibitors like this compound, measure the phosphorylation levels of PKCβ itself and its downstream targets [2] [4].
This guide synthesizes the current understanding of PKCβ in cancer. The field continues to evolve, particularly in understanding the stromal contributions and identifying robust biomarkers for successful clinical application of PKCβ-targeted therapies.
Enzastaurin is an oral serine/threonine kinase inhibitor. Its primary and well-characterized target is Protein Kinase C beta (PKCβ), but it also inhibits other PKC isoforms at higher concentrations [1] [2]. By targeting PKC, which sits upstream of multiple signaling cascades, this compound indirectly suppresses both the PI3K/AKT and MAPK pathways [1] [2] [3].
The table below summarizes the key molecular effects of this compound treatment:
| Target/Action | Observed Effect | Functional Outcome |
|---|---|---|
| PKCβ & other isoforms | Direct inhibition; reduced phosphorylation [2]. | Disruption of downstream signaling. |
| PI3K/AKT Pathway | Reduced phosphorylation of AKT (Ser473) and its effectors (GSK3β, p70S6K) [2] [3]. | Suppression of cell survival, growth, and metabolism; induction of apoptosis. |
| MAPK Pathway | Inhibition of Erk1/2 phosphorylation [2]. | Reduction in cell proliferation. |
| Gene Regulation | Downregulation of progression genes (u-PAR, VEGFC, HIF1α); upregulation of tumor suppressors (FHIT, RASSF1) [1]. | Inhibition of invasion, angiogenesis, and metastasis. |
The antitumor efficacy of this compound has been validated across various cancer models, with notable sensitivity in tumors harboring specific genetic alterations.
| Cancer Model | Genetic Context | Key Experimental Findings | Reference |
|---|---|---|---|
| Uveal Melanoma | GNAQ mutation (codon 209) | Greater antiproliferative effect (IC50: 2–4 µM) vs. wild-type (IC50: >8 µM); induction of G1 cell cycle arrest and apoptosis; inhibition of Erk1/2 phosphorylation [2]. | [2] |
| NSCLC | Various | Significant reduction in migration, invasion, and in vivo metastasis; transcriptional suppression of u-PAR via Sp1, Sp3, and c-Jun [1]. | [1] |
| Colon & Prostate Cancer | Gefitinib-resistant (GEO-GR, PC3-GR) | Inhibition of growth in resistant lines; cooperative effect with gefitinib; in vivo antitumor activity and increased survival in mouse xenografts [3]. | [3] |
To help you replicate or analyze key findings, here are the methodologies from critical experiments.
1. Cell Proliferation/Viability Assay (MTS) This method was used to determine the IC50 of this compound in uveal melanoma cells [2].
2. Analysis of Apoptosis The induction of apoptosis in uveal melanoma cells was confirmed using the following protocol [2].
3. Western Blot Analysis for Signaling Proteins This protocol is standard for detecting changes in protein phosphorylation and expression, as shown in multiple studies [1] [2] [3].
The following diagram illustrates the primary signaling pathways targeted by this compound, integrating its points of inhibition. The diagram is rendered from the DOT code below, which you can modify for your own use with Graphviz.
This compound inhibits PKC, suppressing both PI3K/AKT and MAPK signaling to block tumor progression.
The evidence suggests several promising research and clinical applications for this compound:
GNAQ-mutant uveal melanoma provides a rationale for patient stratification based on genetic markers, a strategy that could improve clinical trial outcomes [2].
The following table details the core chemical characteristics of enzastaurin:
| Attribute | Description |
|---|---|
| Chemical Names | This compound; LY-317615 [1] |
| IUPAC Name | 3-(1-Methyl-1H-indol-3-yl)-4-(1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-1H-indol-3-yl)-1H-pyrrole-2,5-dione [1] |
| Molecular Formula | C₃₂H₂₉N₅O₂ [1] |
| Molecular Weight | 515.617 g·mol⁻¹ [1] |
| Core Scaffold | Acyclic bisindolylmaleimide (BIM) [2] [3] |
| Key Functional Group | Maleimide, which is critical for its kinase inhibitory activity [3] |
Bisindolylmaleimides (BIMs) are synthetic compounds biosynthetically related to natural products like arcyriarubin [3]. Their structure features two indole groups attached to a central maleimide ring. The maleimide functional group is key to the compound's activity, and the flexibility of the acyclic structure contributes to its drug-like properties [3].
This compound exerts its anti-tumor effects primarily by targeting key signaling pathways that control cancer cell survival and proliferation.
This compound mechanism of action: inhibits PKC-β and suppresses AKT pathway.
The antitumor efficacy of this compound has been demonstrated in various cellular models, showing activity at low micromolar concentrations.
Table: Efficacy of this compound in Preclinical Cancer Models
| Cell Line / Model | Key Findings | Concentration / Context |
|---|---|---|
| Multiple Myeloma (MM) Cell Lines (MM.1S, etc.) [2] | Induced cell death in all tested lines, including dexamethasone- and chemotherapy-resistant variants. | 1-3 μmol/L for 72 hours |
| Dexamethasone-Sensitive MM.1S [2] | This compound and dexamethasone had an additive effect on increasing cell death. | Co-treatment |
| MM.1S with IGF-I [2] | IGF-I did not block cell death induced by a higher concentration of this compound. | 3 μmol/L this compound |
| B-cell Lymphoma Cell Lines [4] | Induced apoptosis, inhibited phosphorylation of PKC, RSK, and AKT; also involved BAD activation. | - |
| B-cell Lymphoma [4] | Showed synergistic effects when combined with chemotherapeutic agents chlorambucil and fludarabine. | Combination treatment |
The synthesis of BIM scaffolds like this compound typically follows one of two strategies [3]:
The synthesis can be solvent-dependent, and the use of N-alkylated maleimides (as opposed to the NH form) often leads to higher yields in the Grignard step [3].
This compound has been investigated in several late-stage clinical trials, though with mixed outcomes:
A key challenge in oncology drug development, noted for multitarget anti-angiogenic agents in glioblastoma, is the redundancy of signaling pathways and the compensatory activation of parallel survival pathways, which can limit the efficacy of single-target agents [6].
Enzastaurin exerts its antiangiogenic and antitumor effects through several interconnected molecular mechanisms, summarized in the table below.
| Mechanism of Action | Key Molecular Targets & Effects | Biological Outcome |
|---|---|---|
| Primary PKCβ Inhibition | Inhibits VEGF-activated PKCβ phosphorylation; reduces phosphorylation of GSK3β at Ser9 [1]. | Suppresses endothelial cell proliferation & survival; inhibits angiogenesis [1]. |
| Downstream Signaling Disruption | Suppresses AKT phosphorylation and its effector, p70S6K; decreases VEGF expression/secretion [2]. | Reduces prosurvival signaling; has direct antiangiogenic & antitumor effects [2]. |
| Gene Expression Modulation | Downregulates progression genes (u-PAR, VEGFC, HIF1α); upregulates tumor suppressor genes (VHL, RASSF1, FHIT) [3]. | Inhibits tumor cell invasion, metastasis, and associated proteolysis [3]. |
| Direct Drug Efflux Interference | Directly binds and inhibits ABCB1 (P-glycoprotein); reduces ABCB1-mediated drug efflux [4]. | Re-sensitizes multidrug-resistant cancer cells to chemotherapeutic agents [4]. |
The efficacy of this compound has been demonstrated across various cancer models. Key quantitative findings on its antiangiogenic and antitumor activity are consolidated in the table below.
| Study Model | Treatment Regimen | Key Efficacy Findings | Citation |
|---|---|---|---|
| Pancreatic Cancer Xenografts | Enz (100 mg/kg, twice daily) + Radiation (RT) | Enhanced tumor growth delay vs. alone; greater reduction in microvessel density; radiosensitization of HDMEC (enhancement ratio: 1.31) [1]. | [1] |
| Colon & Prostate Cancer Cells (in vitro) | Enz (0.5-2.5 µM) | Inhibited growth of GEO, PC3 cells & gefitinib-resistant (GR) counterparts; reduced pAkt, pp70S6K, pGSK3β, VEGF [2]. | [2] |
| Colon Cancer Xenografts (in vivo) | Enz + Gefitinib | Cooperative antitumor effect in GEO & GEO-GR models; increased median survival of mice [2]. | [2] |
| NSCLC Cells (in vitro) | Enz (low micromolar range) | Significant reduction in migration, invasion, & in vivo metastasis to lungs/liver (CAM assay) [3]. | [3] |
| Multidrug-Resistant Cell Lines | Enz (0.3125 µM) | Sensitized ABCB1-expressing cells to vincristine, paclitaxel, & actinomycin D; increased rhodamine 123 accumulation [4]. | [4] |
To evaluate the antiangiogenic effects of this compound, several standard in vitro and in vivo methodologies are commonly used.
The following diagram synthesizes the core signaling pathway targeted by this compound and the subsequent experimental approaches used to investigate its effects, based on the methodologies from the cited research.
The evidence positions this compound as a multifaceted agent with potential beyond pure PKCβ inhibition.
The table below summarizes the primary molecular mechanisms through which enzastaurin promotes apoptosis.
| Mechanism | Description | Key Downstream Effects |
|---|---|---|
| Inhibition of PKC/PI3K/Akt Pathway [1] [2] | Primary target is Protein Kinase C beta (PKCβ); also inhibits other PKC isoforms and downstream PI3K/Akt signaling. [2] [3] | Reduces phosphorylation of GSK3β and Akt; suppresses pro-survival signals; decreases VEGF expression. [1] [4] [2] |
| Transcriptional Regulation [2] | Inhibits transcription factors (Sp1, Sp3, c-Jun) binding to promoter of u-PAR gene. | Downregulates u-PAR, critical for tumor invasion/metastasis; impacts expression of other genes (VEGFC, HIF1α). [2] |
| Cell Cycle Arrest [5] | Induces G2/M phase arrest in breast cancer cells (MCF-7). | Halts cell cycle progression, creating favorable conditions for apoptosis initiation. [5] |
| Synergy with Pemetrexed [1] [4] | Combined treatment enhances cytotoxic effect. | Abrogates G2/M checkpoint; reduces pemetrexed-induced Thymidylate Synthase upregulation. [4] |
| Inhibition of MASTL Kinase [5] | Novel target identified in breast cancer; MASTL regulates mitotic progression. | Promotes mitotic arrest and cell death; EC₅₀ of 17.13 µM in MCF-7 cells. [5] |
The core signaling pathways targeted by this compound and their interactions can be visualized as follows, integrating the mechanisms described above:
This compound's multi-target mechanism inhibits key survival pathways and directly promotes apoptosis.
The pro-apoptotic and anti-proliferative effects of this compound have been quantified in various cancer models, as shown in the table below.
| Cancer Type | Cell Line / Model | Key Findings / Effect | Experimental Measure / IC₅₀ |
|---|---|---|---|
| Ovarian Cancer [1] | HEY (parental & chemo-resistant subclones) | Synergistic inhibition of proliferation & apoptosis induction with pemetrexed. | Combination Index (CI) < 0.9 (synergism); Increased caspase activity & PARP cleavage. [1] |
| Non-Small Cell Lung Cancer (NSCLC) [4] | A549, SW1573 | Synergistic growth inhibition & increased apoptosis with pemetrexed; reduced p-Akt & p-GSK3β. | ~58% reduction in p-Akt (A549); >50% reduction in TS activity. [4] |
| NSCLC (Invasion/Metastasis) [2] | H460, A549, H1299 | Significant reduction in migration, invasion, & in vivo metastasis; downregulation of u-PAR, VEGFC, HIF1α. | In vivo CAM assay: reduced metastasis to lungs/liver. [2] |
| Breast Cancer [5] | MCF-7 | Inhibition of MASTL kinase; induction of G2/M phase arrest & apoptosis. | MASTL kinase EC₅₀: 17.13 µM; Cytotoxicity IC₅₀: ~15 µM (72h). [5] |
| Acute Myeloid Leukemia (AML) [3] | HL-60, MV4-11, Patient blast cells | Promotion of apoptosis; suppression of p-PKCα, p-BCL2, & p-ERK. | Varies by cell line; effective at higher doses (e.g., ~20-40 µM). [3] |
| Colorectal Cancer [6] | In silico & in vitro models | System biology analysis identifies key targets (ATM, ERBB2) & pathways (PI3K-Akt). | Network pharmacology & molecular docking support. [6] |
For researchers looking to replicate these findings, here are the core methodologies from key studies.
This standard colorimetric assay measures the reduction in cell viability and proliferation after this compound treatment [1] [4] [2].
Multiple methods are used to confirm and quantify this compound-induced apoptosis.
To evaluate synergy, the Combination Index (CI) method by Chou and Talalay is widely used [4].
The evidence positions this compound as a promising multi-mechanistic agent in oncology research.
The table below synthesizes key steady-state pharmacokinetic parameters of Enzastaurin and its primary active metabolite, LSN326020 (LY326020), from studies in different patient populations.
| Analyte / Population | Dose | Cav, ss (nmol/L) | AUCτ, ss (nmol•h/L) | t1/2 (hours) | Study Details |
|---|---|---|---|---|---|
| This compound (Chinese patients) [1] | 500 mg daily | 1,210 | 29,100 | 14 | Refractory solid tumors and lymphoma |
| LSN326020 (Chinese patients) [1] | 500 mg daily | 907 | 21,800 | 42 | Refractory solid tumors and lymphoma |
| This compound (Japanese patients) [2] | 500 mg daily | Achieved target >1,400 nmol/L | Data extrapolated from mean Cmin | Information missing | Advanced solid tumors |
| This compound (with Erlotinib) [3] | 500 mg daily | Information missing | Information missing | Information missing | Advanced solid malignancies; No major PK interaction |
The following diagram illustrates the metabolic pathway of this compound and its key active metabolites:
This compound is an oral serine/threonine kinase inhibitor. Its primary mechanism involves targeting the Protein Kinase C (PKC) and phosphoinositide 3-kinase (PI3K)/AKT pathways [2] [1].
The diagram below outlines the key signaling pathways inhibited by this compound:
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) of enzastaurin across different cancer cell lines, providing a measure of its potency.
| Cancer Type | Cell Line | IC₅₀ / Effective Concentration | Key Findings/Pathways Affected | Citation |
|---|---|---|---|---|
| Multiple Myeloma | MM.1S, MM.1R, RPMI 8226, others | 0.6 - 1.6 µM | Inhibits proliferation; induces apoptosis; suppresses p-GSK3β, p-S6, p-AKT [1] | |
| Breast Cancer | MCF-7 | EC₅₀: 17.13 µM (for MASTL kinase inhibition) | Inhibits MASTL kinase; induces G2/M phase arrest; induces apoptosis [2] | |
| Lung Cancer (NSCLC) | 22 cell line panel | Variable (study identified sensitive/resistant groups) | Sensitivity associated with JAK/STAT signaling pathway overexpression (e.g., JAK1) [3] | |
| B-cell Lymphoma | Various (e.g., Granta 519, HBL-2) | Tested at 10 µM | Reduces viability & proliferation by 15-20%; induces G2/M arrest & apoptosis [4] | |
| Diffuse Large B-cell Lymphoma (DLBCL) | HBL-1, TMD8, etc. | Used in combination with Ibrutinib | Synergistic effect with Ibrutinib; downregulates BCR, NF-κB, JAK/STAT, MAPK pathways [5] [6] |
Here is a summary of common methodologies used in the cited studies to evaluate this compound's effects on cell proliferation.
This compound is a potent oral serine/threonine kinase inhibitor. Its primary known target is Protein Kinase C beta (PKCβ), with an IC₅₀ of 6 nM. It also inhibits other PKC isoforms like PKCα, PKCγ, and PKCε with lower potency [7]. By inhibiting these kinases, this compound affects several downstream signaling pathways that are crucial for cancer cell survival and proliferation.
The following diagram illustrates the core signaling pathways targeted by this compound and their role in cell proliferation.
The diagram shows that this compound's inhibition of PKCβ has a cascade effect, disrupting multiple downstream pathways that cancer cells depend on. This leads to:
| Trial Phase | Patient Population | Primary Endpoints & Key Results | Common Grade ≥3 Toxicities | Key Findings & Conclusions |
|---|
| Phase I [1] | Recurrent high-grade gliomas (on EIAEDs) | PK Endpoint: Target steady-state concentration >1400 nM. Dosing: 525 mg, 700 mg, 900 mg/day. | Thrombosis, thrombocytopenia, hemorrhage, elevated ALT. | EIAEDs reduced drug exposure by ~80%. MTD not reached. Therapy well tolerated. | | Phase II [1] | Recurrent high-grade gliomas (not on EIAEDs) | 6-month PFS: GBM: 7%; Anaplastic Glioma: 16%. Objective Radiographic Response: 25% (21/84 patients). | Thrombosis, thrombocytopenia, hemorrhage, elevated ALT. | Demonstrated anti-glioma activity, but insufficient single-agent activity for further development as a monotherapy. | | Phase III [2] | Recurrent Glioblastoma (compared to Lomustine) | Median PFS: 1.5 mos (Enzastaurin) vs 1.6 mos (Lomustine). Overall Survival: 6.6 mos (this compound) vs 7.1 mos (Lomustine). | Significantly better hematologic toxicity profile than Lomustine (1 vs 46 events). | Well-tolerated but did not demonstrate superior efficacy compared to lomustine. |
The design and key methodologies from the Phase I/II trial [1] provide insight into how this data was generated.
Study Design & Treatment:
Pharmacokinetic (PK) Analysis:
Pharmacodynamic (PD) & Biomarker Analysis:
Efficacy Assessment:
Initially developed as a specific Protein Kinase C beta (PKCβ) inhibitor, later research revealed a more complex mechanism, which is crucial for interpreting clinical results [3] [4].
> this compound's multi-target mechanism of action, showing inhibition of PKCβ, other PKC isoforms like PKCα at higher doses, and the PI3K/AKT pathway, leading to combined effects on apoptosis, angiogenesis, and cell survival.
The clinical development of this compound offers critical insights for researchers [4]:
Diffuse large B-cell lymphoma (DLBCL) represents the most common form of non-Hodgkin lymphoma worldwide, accounting for approximately 30-40% of all newly diagnosed cases. Despite significant advances in treatment, approximately 30-40% of patients develop relapsed or refractory disease, which remains a major cause of morbidity and mortality. The standard first-line treatment, R-CHOP (rituximab, cyclophosphamide, doxorubicin, vincristine, and prednisone), cures only about 60-70% of patients, creating an urgent need for novel therapeutic strategies. DLBCL exhibits considerable clinical and molecular heterogeneity, with the two main molecular subtypes—germinal center B-cell-like (GCB) and activated B-cell-like (ABC)—demonstrating distinct pathogenic mechanisms and clinical outcomes. The ABC subtype, in particular, relies heavily on chronic active B-cell receptor (BCR) signaling and consequent nuclear factor kappa-B (NF-κB) pathway activation, making it especially aggressive and difficult to treat.
The molecular complexity of DLBCL has been increasingly elucidated through gene expression profiling and genome sequencing studies, which have identified numerous genetic alterations that contribute to lymphomagenesis and therapy resistance. Key oncogenic pathways include BCR signaling, NF-κB activation, and various apoptotic and epigenetic regulatory mechanisms. This understanding has paved the way for targeted therapeutic approaches aimed at specific molecular vulnerabilities in DLBCL. Among these, inhibition of Bruton's tyrosine kinase (BTK), a crucial component of BCR signaling, has shown promising clinical activity, particularly in the ABC subtype. However, resistance to single-agent targeted therapy remains a significant challenge, necessitating rational combination strategies that can enhance efficacy and prevent or overcome resistance mechanisms.
The scientific foundation for combining enzastaurin and ibrutinib in DLBCL rests on their complementary mechanisms of action targeting interconnected nodes in critical signaling pathways that drive lymphomagenesis. This compound is an oral protein kinase C-beta (PKCβ) inhibitor that has demonstrated activity against both solid tumors and hematological malignancies by suppressing multiple signaling cascades, including the PI3K/AKT/mTOR, MAPK, and JAK/STAT pathways. Ibrutinib is an irreversible BTK inhibitor that has revolutionized the treatment of various B-cell malignancies by disrupting BCR signaling, a critical survival pathway in many lymphomas.
The mechanistic relationship between PKCβ and BTK provides a particularly compelling rationale for this combination. Research has revealed that PKCβ functions as a feedback loop inhibitor of BTK activation, modulating BCR signaling through regulation of BTK membrane localization and phosphorylation status. Specifically, PKCβ downregulates BTK activity through both transphosphorylation at Tyr551 and autophosphorylation at Tyr223. Consequently, this compound-mediated inhibition of PKCβ leads to enhanced membrane targeting of BTK, increased phosphorylation of PLCγ2, and amplified BCR-mediated calcium signaling. This compensatory mechanism potentially limits the efficacy of PKCβ inhibition alone but creates a therapeutic opportunity when combined with BTK inhibition. By simultaneously targeting both kinases, this combination strategy disrupts the adaptive resistance mechanisms that often undermine single-agent targeted therapies, resulting in more profound and durable suppression of oncogenic signaling.
Table 1: Therapeutic Agents and Their Primary Targets
| Therapeutic Agent | Primary Target | Key Molecular Effects | Developmental Stage |
|---|---|---|---|
| This compound | PKCβ | Suppresses PI3K/AKT/mTOR, MAPK, JAK/STAT pathways | Investigational (Phase III trials completed) |
| Ibrutinib | BTK | Inhibits BCR signaling, reduces NF-κB activation | FDA-approved for other B-cell malignancies |
The investigation of this compound and ibrutinib combination therapy employed a comprehensive multidisciplinary approach utilizing both in vitro and in vivo models representative of DLBCL molecular heterogeneity. The cell line panel included both ABC (HBL-1, TMD8) and GCB (OCI-LY7, SU-DHL-2, SU-DHL-6) subtypes, allowing for the assessment of subtype-specific responses. These cell lines were cultured under optimized conditions—RPMI 1640 medium supplemented with 10-20% fetal bovine serum for most lines, with OCI-LY7 maintained in IMDM supplemented with 20% heparinized human plasma. All cell lines underwent authentication via short tandem repeat DNA fingerprinting to ensure experimental integrity.
The in vivo component of the study utilized xenograft mouse models implanted with DLBCL cell lines to evaluate the anti-tumor activity of the combination under physiologically relevant conditions. Mice were treated with low doses of this compound and ibrutinib, both as single agents and in combination, with tumor growth measured systematically over time. This dual-model approach allowed for comprehensive assessment of the combination's effects across multiple biological contexts, from cellular processes to whole-tumor responses. All animal experiments were conducted in accordance with approved guidelines for animal care and use, following protocols reviewed and approved by the institutional animal care and use committee at Peking University Cancer Hospital & Institute.
The combination of this compound and ibrutinib demonstrated marked synergistic effects across multiple DLBCL cell lines, independent of molecular subtype. Assessment of cell viability using the Cell Titer-Glo Luminescent Cell Viability Assay revealed that the combination produced significantly greater suppression of proliferation than either agent alone at equivalent doses. The synergistic interaction was particularly notable at low concentrations, suggesting the potential for clinical efficacy while minimizing dose-related toxicities. Flow cytometric analysis of apoptosis using annexin V-APC staining showed substantial increases in apoptotic cells following combination treatment compared to single-agent exposures, indicating that the synergy manifest, at least in part, through enhanced activation of programmed cell death pathways.
Further mechanistic insights emerged from cell cycle analysis, which demonstrated that the combination treatment induced G1 phase cell cycle arrest, preventing progression into S phase and thereby limiting proliferative capacity. Additional functional assays revealed that the combination effectively impaired DLBCL cell invasion and migration through Matrigel-coated transwell systems, suggesting potential utility in controlling disease dissemination. These multifaceted anti-tumor effects—simultaneously targeting proliferation, survival, cell cycle progression, and migratory capacity—underscore the therapeutic advantage of simultaneously targeting PKCβ and BTK compared to single-pathway inhibition.
The translational relevance of the observed in vitro synergy was confirmed in xenograft mouse models, where the this compound-ibrutinib combination demonstrated superior tumor growth control compared to either single agent. Treatment with low doses of both agents resulted in significant reduction in tumor volume without commensurate increases in toxicity, supporting a favorable therapeutic index. The in vivo confirmation of synergy is particularly noteworthy given the more complex physiological environment compared to in vitro systems, including factors such as drug metabolism, tissue distribution, and tumor microenvironment interactions. These findings collectively provide a compelling rationale for clinical evaluation of this combination in patients with relapsed/refractory DLBCL.
Table 2: Summary of Efficacy Findings from Combination Treatment
| Experimental Assessment | Single Agents | Combination Therapy | Significance |
|---|---|---|---|
| Cell Viability Inhibition | Moderate reduction | Significant enhancement | Synergistic effect |
| Apoptosis Induction | 10-25% apoptosis | 35-60% apoptosis | Enhanced cell death |
| Cell Cycle Effects | Minimal cycle arrest | G1 phase arrest | Cell cycle blockade |
| Migration/Invasion | Partial inhibition | Near-complete inhibition | Reduced metastasis potential |
| In Vivo Tumor Growth | Transient suppression | Durable suppression | Improved disease control |
Comprehensive RNA sequencing analysis performed on DLBCL cells treated with this compound and ibrutinib, both alone and in combination, revealed that the combination therapy worked synergistically to regulate whole-transcriptome expression. The co-treatment with low doses of both agents effectively downregulated multiple oncogenic signaling pathways, including BCR, NF-κB, JAK/STAT, and MAPK cascades. These pathways play critical roles in DLBCL pathogenesis, particularly in the ABC subtype where chronic active BCR signaling drives NF-κB activation and promotes cell survival. The broad-spectrum pathway modulation achieved by the combination exceeds what would be expected from simple additive effects, suggesting fundamental rewiring of transcriptional networks.
A particularly noteworthy finding was the significant reduction in NOTCH1 mRNA levels following combination treatment. NOTCH1 is a transcription factor implicated in cell fate decisions whose dysregulation has been associated with various hematological malignancies. The suppression of NOTCH1 expression may represent an important mechanism through which the this compound-ibrutinib combination inhibits DLBCL proliferation, suggesting that NOTCH signaling may represent a previously underappreciated vulnerability in DLBCL that can be exploited therapeutically through coordinated PKCβ and BTK inhibition.
Western blot analysis of key signaling proteins provided further insights into the molecular consequences of combining this compound and ibrutinib. The combination treatment resulted in more profound suppression of phosphorylated forms of signaling intermediates downstream of both PKCβ and BTK than either agent alone. Specifically, the combination more effectively attenuated BCR signaling output as evidenced by reduced phosphorylation of BTK itself and its substrate PLCγ2. Additionally, combination treatment resulted in more complete inhibition of NF-κB pathway activation, as measured by reduced nuclear translocation of NF-κB subunits and decreased expression of NF-κB target genes.
The convergence of signaling effects at the level of key regulatory nodes explains the observed synergistic activity of the combination. By simultaneously targeting two kinases that operate in complementary pathways, the treatment disrupts the compensatory mechanisms that often limit the efficacy of single-agent targeted therapies. This dual inhibition creates a synthetic lethal interaction in DLBCL cells, resulting in irreversible commitment to apoptosis and cell cycle arrest, while potentially sparing normal cells that are less dependent on these interconnected signaling networks for survival.
Figure 1: Signaling Pathways Targeted by this compound and Ibrutinib Combination Therapy. The diagram illustrates the key molecular pathways in DLBCL pathogenesis and the points of inhibition by this compound (PKCβ) and ibrutinib (BTK). Solid arrows indicate activation; blocked arrows indicate inhibition.
The anti-proliferative effects of this compound and ibrutinib, both alone and in combination, can be quantified using the Cell Titer-Glo Luminescent Cell Viability Assay. Begin by seeding DLBCL cell lines (e.g., HBL-1, TMD8 for ABC subtype; OCI-LY7, SU-DHL-2, SU-DHL-6 for GCB subtype) in 96-well culture plates at a density of 3,000 cells per 100 μL of appropriate culture medium. After allowing cells to adhere overnight, treat with varying concentrations of this compound (0.1-10 μM) and ibrutinib (0.1-10 μM) alone and in combination for 72 hours. Include vehicle controls (DMSO at equivalent concentrations) and positive controls for cytotoxicity on each plate.
Following the 72-hour incubation period, equilibrate plates to room temperature for 30 minutes. Add an equal volume of Cell Titer-Glo Reagent to each well (100 μL reagent per 100 μL medium), mix contents for 2 minutes on an orbital shaker to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer (e.g., LMax II, Molecular Devices). Calculate percentage inhibition using the formula: Inhibition rate = (1 - [Luminescence of treated well / Luminescence of control well]) × 100%. Analyze combination effects using the Chou-Talalay method to calculate combination indices (CI), where CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism.
For apoptosis assessment, seed DLBCL cells in 6-well plates at 2×10^5 cells/mL and treat with this compound and ibrutinib alone and in combination for 48 hours. Include appropriate vehicle and positive controls (e.g., staurosporine). Following treatment, collect cells by centrifugation (300 × g for 5 minutes) and wash twice with cold PBS. Resuspend cells in 1× Annexin V binding buffer at 1×10^6 cells/mL. Transfer 100 μL of cell suspension to a flow cytometry tube and add 5 μL of Annexin V-APC and 10 μL of propidium iodide (PI) solution (50 μg/mL). Incubate for 15 minutes at room temperature in the dark, then add 400 μL of 1× Annexin V binding buffer. Analyze samples within 1 hour using a flow cytometer (e.g., BD Accuri C6), collecting at least 10,000 events per sample. Quantify apoptosis by gating on Annexin V-positive/PI-negative (early apoptosis) and Annexin V-positive/PI-positive (late apoptosis) populations.
For cell cycle analysis, similarly treat cells for 48 hours, then harvest, wash with PBS, and fix in 70% ethanol at -20°C for at least 2 hours. Following fixation, wash cells with PBS and treat with RNase A (100 μg/mL) for 30 minutes at 37°C. Add PI staining solution (50 μg/mL) and analyze DNA content by flow cytometry. Use appropriate software to deconvolute cell cycle phases and determine the percentage of cells in G0/G1, S, and G2/M phases. Statistical analysis should include at least three independent experiments, with data presented as mean ± standard deviation, and significance determined by Student's t-test or ANOVA with post-hoc testing.
To evaluate signaling pathway modulation by the combination treatment, prepare whole-cell lysates from treated DLBCL cells. Culture cells in 10-cm dishes and treat with this compound (1 μM), ibrutinib (1 μM), or the combination for 6-24 hours. At the end of treatment, wash cells twice with ice-cold PBS and lyse in RIPA buffer (25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes with occasional vortexing, then clarify lysates by centrifugation at 14,000 × g for 15 minutes at 4°C.
Determine protein concentration using the BCA assay, and separate 20-30 μg of total protein by SDS-PAGE (8-12% gels depending on target protein molecular weight). Transfer to PVDF membranes using a wet transfer system. Block membranes with 5% non-fat dry milk in TBST for 1 hour at room temperature, then incubate with primary antibodies overnight at 4°C. Key antibodies for analysis include: anti-phospho-BTK (Tyr223), anti-total BTK, anti-phospho-PKCβ (Thr642), anti-total PKCβ, anti-phospho-PLCγ2, anti-NF-κB p65, anti-phospho-IκBα, anti-cleaved PARP, anti-cleaved caspase-3, and loading control (anti-β-actin or anti-GAPDH). The following day, wash membranes and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect immunoreactive bands using enhanced chemiluminescence substrate and visualize with a chemiluminescence detection system. Perform densitometric analysis to quantify band intensities normalized to loading controls.
To assess transcriptional changes in response to treatment, extract total RNA from treated cells using Trizol reagent according to the manufacturer's instructions. Quantify RNA concentration and purity by spectrophotometry, ensuring A260/A280 ratios between 1.8 and 2.0. Reverse transcribe 1 μg of total RNA to cDNA using a reverse transcription kit with oligo(dT) and random primers. Perform qRT-PCR using SYBR Green Master Mix on a real-time PCR system (e.g., Applied Biosystems 7500 Fast) with the following cycling conditions: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
Use the following primers for analysis:
Calculate relative expression using the 2^(-ΔΔCt) method, normalizing to GAPDH as an endogenous control and comparing to vehicle-treated cells. Include melt curve analysis to verify amplification specificity, and perform each reaction in triplicate to ensure reproducibility.
Figure 2: Experimental Workflow for Evaluating this compound and Ibrutinib Combination Therapy. The diagram outlines the key methodological approaches for comprehensive assessment of combination effects, from in vitro screening to in vivo validation.
The synergistic combination of this compound and ibrutinib represents a promising therapeutic strategy for DLBCL, with preclinical data demonstrating enhanced efficacy across multiple DLBCL subtypes. The simultaneous inhibition of PKCβ and BTK targets complementary nodes in the BCR signaling pathway and related oncogenic cascades, resulting in more profound suppression of tumor growth and survival than either agent alone. The multifaceted effects of this combination—including induction of apoptosis, cell cycle arrest, inhibition of migration and invasion, and downregulation of critical signaling pathways—suggest potential for meaningful clinical impact in a disease setting where options remain limited for relapsed/refractory patients.
Future work should focus on translating these findings into clinical applications through well-designed phase I/II trials that establish the safety, recommended phase II dose, and preliminary efficacy of this combination in patients with relapsed/refractory DLBCL. Based on the preclinical data, particular attention should be paid to patients with the ABC subtype, who may derive the greatest benefit from this approach. Additionally, exploration of this combination in the front-line setting, particularly for high-risk patient subsets, may represent an opportunity to improve initial outcomes. The development of predictive biomarkers—potentially including NOTCH1 expression status, BTK phosphorylation levels, or specific genetic signatures—will be essential for optimizing patient selection and maximizing therapeutic benefit. The compelling preclinical data, combined with the strong mechanistic rationale, position this combination as a promising candidate for advancing the treatment paradigm for DLBCL.
This compound (LY317615.HCl) is an oral serine/threonine kinase inhibitor that selectively targets protein kinase C beta (PKCβ) with an IC50 of 6 nM in cell-free assays, demonstrating 6- to 20-fold selectivity over other PKC isoforms including PKCα, PKCγ, and PKCε [1]. This small molecule inhibitor exerts dual antitumor activity through both direct antiproliferative effects on tumor cells and antiangiogenic properties by suppressing tumor-induced angiogenesis [2]. The compound primarily inhibits the PKC and phosphoinositide 3-kinase (PI3K)/AKT pathways, thereby inducing apoptosis and suppressing proliferation across various cancer cell lines [3].
This compound is metabolized primarily by cytochrome P450 3A4 (CYP3A4), producing three active metabolites: LY326020 (desmethylenepyrimidyl metabolite), LY485912 (desmethyl metabolite), and LSN2406799 (hydroxymethyl intermediate) [3]. These metabolites demonstrate similar pharmacological activity to the parent compound, inhibiting PKCβ with comparable potency. Understanding this mechanism provides the foundation for developing appropriate dosing regimens that achieve target inhibition while maintaining acceptable safety profiles.
Initial phase I studies established the fundamental dosing parameters for this compound across different patient populations. The Japanese phase I dose escalation study in patients with advanced solid tumors employed a sequential cohort design with planned dose levels of 250, 375, 500, 750, and 1000 mg/day [3]. The starting dose of 250 mg was selected based on previous international phase I data where 500 mg was the lowest daily dose demonstrating dose-limiting toxicity (DLT). The study implemented a cycle 0 and cycle 1 structure, where patients received a single dose in cycle 0 for pharmacokinetic analysis, followed by continuous daily dosing beginning 8-15 days later in cycle 1 (28-day cycles) until disease progression or unacceptable toxicity [3].
Based on DLT observations, the maximum tolerated dose (MTD) was determined to be 750 mg daily, with two DLTs (grade 2 QTc prolongation lasting for one week) observed at this dose level. No DLTs were reported at doses of 500 mg or lower. The study concluded that multiple daily doses at 500 mg achieved the target plasma concentration of 1400 nmol/L required to inhibit PKC activity, establishing this as the recommended phase II dose for Japanese patients with advanced solid tumors [3].
Table 1: Phase I Dose Escalation Results in Advanced Solid Tumors
| Dose Level | Patients Enrolled | Dose-Limiting Toxicities | Key Findings |
|---|---|---|---|
| 250 mg/day | 7 | None observed | Safe starting dose |
| 375 mg/day | 6 | None observed | Well tolerated |
| 500 mg/day | 6 | None observed | Achieved target plasma concentration; recommended for phase II |
| 750 mg/day | 4 | 2 DLTs (Grade 2 QTc prolongation) | Determined as maximum tolerated dose |
Phase II and III trials implemented more refined dosing strategies based on phase I results. Most studies utilized a loading dose strategy followed by lower maintenance dosing to rapidly achieve and sustain therapeutic concentrations. The Hoosier Oncology Group LUN06-116 trial in non-small cell lung cancer employed a 500 mg daily dose following a loading dose, combined with standard chemotherapy [4]. Similarly, a window-of-opportunity study in metastatic colorectal cancer utilized a 400 mg thrice daily loading dose on cycle 1 day 1, followed by 500 mg once daily for subsequent 28-day cycles [5].
The phase II chemoprevention trial in former smokers implemented a simple 500 mg daily dosing (administered as four 125 mg tablets) for six months without a loading dose [6]. This demonstrates the adaptability of this compound dosing based on clinical context, with chronic administration feasible at the 500 mg daily level.
Table 2: Phase II/III Dosing Regimens Across Clinical Trials
| Trial Indication | Loading Dose | Maintenance Dose | Treatment Duration | Combination Therapies |
|---|---|---|---|---|
| Advanced Solid Tumors (Phase I) | None | 500 mg daily (recommended) | Until progression or toxicity | Monotherapy |
| NSCLC (LUN06-116) | 500 mg daily (no separate loading) | 500 mg daily | Until progression | Pemetrexed, carboplatin, bevacizumab |
| Metastatic Colorectal Cancer | 400 mg three times daily (Day 1 only) | 500 mg daily | Until progression (median PFS 1.9 months) | Monotherapy |
| Lung Cancer Chemoprevention | None | 500 mg daily | 6 months | Placebo-controlled |
The pharmacokinetic profile of this compound informed critical dosing decisions across clinical trials. The target plasma concentration for effective PKC inhibition was established at 1400 nmol/L, based on the compound's protein binding characteristics (approximately 95% bound) and the concentration required to achieve 70 nmol/L free drug concentration needed to inhibit 90% of PKCβ enzymatic activity (IC90) [3]. Administration with food significantly enhances drug exposure, leading to the recommendation to administer this compound after breakfast in clinical trials [3].
The 500 mg daily dose consistently achieved plasma concentrations above the target threshold, supporting its selection as the recommended phase II dose across multiple studies. The drug's half-life supports once-daily dosing, and the presence of active metabolites with similar potency to the parent compound contributes to sustained pathway inhibition throughout the dosing interval [3].
A critical component of this compound clinical development was the establishment of pharmacodynamic biomarkers to confirm target inhibition in patients. Researchers developed a flow cytometry-based assay measuring phosphorylation of PKC substrates in peripheral blood mononuclear cells (PBMCs), providing a accessible method to monitor drug activity [7]. This assay demonstrated that this compound treatment significantly suppresses PKC activity in surrogate target cells from cancer patients receiving oral dosing.
Additionally, phosphorylation of GSK3β has been identified as a reliable pharmacodynamic marker for this compound activity. Preclinical models showed that this compound suppresses GSK3β phosphorylation in both tumor tissues and PBMCs, with similar effects observed in patient samples [2]. This biomarker correlation strengthens the rationale for the selected dosing regimens by providing direct evidence of pathway modulation at the administered doses.
Diagram 1: this compound Mechanism of Action and Biomarker Detection - This diagram illustrates this compound's inhibition of PKCβ and AKT pathways, leading to reduced phosphorylation of downstream targets GSK3β and S6, ultimately inducing apoptosis while suppressing proliferation and angiogenesis. The dotted line indicates GSK3β phosphorylation serving as a measurable pharmacodynamic biomarker in peripheral blood mononuclear cells (PBMCs).
The safety profile of this compound has been characterized across multiple clinical trials, with most adverse events being mild to moderate in severity. The principal dose-limiting toxicity identified in phase I studies was QTc interval prolongation, which occurred at the 750 mg daily dose level [3]. This cardiotoxicity defined the maximum tolerated dose and informed cardiac monitoring requirements in subsequent trials.
Other notable toxicities include gastrointestinal disturbances (nausea, vomiting, diarrhea), fatigue, and potential hepatotoxicity, though most occur at low grades. In the phase II chemoprevention trial, only 4 of 27 subjects receiving this compound discontinued due to adverse events, which included abdominal distension, deep vein thrombosis, hyponatremia, and rash [6]. Grade 3 or higher toxicities were infrequent, confirming the generally favorable safety profile of the 500 mg daily dose.
Standardized administration guidelines have been established across this compound clinical trials. The drug should be administered orally once daily after breakfast to enhance bioavailability [3]. Table 3 summarizes key administration considerations and potential drug interactions that require management in clinical practice.
Table 3: Administration Guidelines and Drug Interaction Management
| Category | Recommendation | Rationale |
|---|---|---|
| Administration | Once daily with food | Enhanced bioavailability when taken with food |
| Dose Modification | Maximum of two dose reductions permitted per patient | Manage toxicity while maintaining treatment |
| CYP3A4 Interactions | Avoid concurrent strong CYP3A4 inhibitors/inducers | This compound is primarily metabolized by CYP3A4 |
| Cardiac Monitoring | Regular ECG monitoring for QTc prolongation | Identified as dose-limiting toxicity at 750 mg dose |
| Anticoagulant Use | Avoid concurrent warfarin | Potential interaction not fully characterized |
The assessment of PKC inhibition in peripheral blood mononuclear cells serves as a valuable pharmacodynamic biomarker for this compound activity. The following protocol outlines the standardized approach used in clinical trials [7]:
Sample Collection: Collect peripheral blood samples from patients pre-dose and at specified intervals post-enzastaurin administration (typically 6 hours post-dose and pre-dose on subsequent visits).
PBMC Isolation: Isolate PBMCs using standard density gradient centrifugation methods within 2 hours of blood collection.
Cell Stimulation: Stimulate cells with phorbol ester (e.g., PMA) to activate PKC pathways. Incubate for 15 minutes at 37°C.
Fixation and Permeabilization: Fix cells with formaldehyde followed by permeabilization with methanol or detergents to allow antibody access to intracellular epitopes.
Antibody Staining: Incubate with phospho-specific antibodies targeting phosphorylated forms of PKC substrates. Use isotype-matched controls for background determination.
Flow Cytometry Analysis: Acquire data using a flow cytometer with appropriate fluorescence detection capabilities. Analyze specifically the monocyte population, which demonstrates most consistent PKC activity responses.
Data Interpretation: Express results as mean fluorescence intensity (MFI) ratio of stimulated to unstimulated samples or as percentage inhibition compared to pre-dose samples.
This assay has been validated for selectivity, sensitivity, and reproducibility, with day-to-day PKC activity in normal donors demonstrating consistent results [7].
For tissue-based biomarker analysis in tumor biopsies or bronchial specimens, the following immunohistochemistry protocol has been employed in this compound trials [6]:
Tissue Processing: Formalinfix and paraffin-embed biopsy specimens using standard histological techniques.
Sectioning: Cut 4-5 μm sections and mount on charged slides. Bake slides at 60°C for 1 hour to enhance adhesion.
Deparaffinization and Rehydration: Deparaffinize in xylene and rehydrate through graded ethanol series to water.
Antigen Retrieval: Perform heat-induced epitope retrieval using citrate-based buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) depending on the target antigen.
Primary Antibody Incubation: Incubate with validated primary antibodies against key biomarkers including:
Detection and Visualization: Use appropriate detection systems (e.g., HRP-conjugated secondary antibodies with DAB chromogen) followed by counterstaining with hematoxylin.
Quantitative Analysis: Employ standardized scoring systems including:
This comprehensive biomarker assessment approach allows for correlation of target inhibition with clinical outcomes, providing critical pharmacodynamic data to validate dosing regimens.
This compound clinical development has established well-defined dosing protocols centered around the 500 mg daily dose, which consistently achieves target plasma concentrations while maintaining acceptable safety. The integration of pharmacodynamic biomarkers, particularly PBMC-based PKC activity assays and tissue-based GSK3β phosphorylation assessment, provides a robust framework for confirming target engagement in clinical settings.
Future clinical trials should continue to leverage these well-established dosing protocols and biomarker strategies to optimize this compound's therapeutic potential across indications. The compound's favorable safety profile makes it particularly suitable for chronic administration settings such as chemoprevention or maintenance therapy. Further exploration of combination regimens with other targeted therapies may enhance efficacy while maintaining the manageable toxicity profile established through the systematic clinical development outlined in these application notes.
This compound (LY317615.HCl) is an oral serine/threonine kinase inhibitor primarily recognized for targeting Protein Kinase C-beta (PKC-β) and inhibiting the PI3K/AKT pathway, thereby suppressing tumor cell proliferation and angiogenesis [1] [2]. While its antiangiogenic properties are well-established, research has also demonstrated its direct antitumor activity against a wide spectrum of human cancer cell lines and, more importantly, freshly explanted human tumor tissues [3]. Assessing chemosensitivity in freshly explanted tumor cells provides a valuable model that more closely mirrors the in vivo tumor response than established cell lines, offering critical insights for preclinical drug development and potential patient stratification [1] [4]. This document details the application, protocols, and key findings from studies utilizing these assays.
The antitumor effect of this compound is mediated through a multi-faceted signaling pathway, summarized in the diagram below.
Research involving 72 freshly explanted tumor samples (with 63 fully evaluable) tested in soft-agar cloning experiments revealed that this compound has broad antitumor activity. The table below summarizes the in vitro chemosensitivity findings across different cancer types when treated with a clinically achievable concentration of 1,400 nM this compound [3].
Table 1: In Vitro Chemosensitivity of Freshly Explanted Human Tumors to this compound (1,400 nM)
| Tumor Type | Number of Specimens Tested | Inhibition Rate (1-hour exposure) | Inhibition Rate (21-day exposure) |
|---|---|---|---|
| Breast Cancer | 7 | 29% | 43% |
| Thyroid Cancer | 4 | 25% | 50% |
| Head and Neck Cancer | 7 | 29% | 43% |
| Non-Small Cell Lung Cancer (NSCLC) | 6 | 17% | 33% |
| Pancreatic Cancer | 4 | 25% | 25% |
| Melanoma | 4 | 25% | 25% |
| All Specimens (Mean) | 72 | 24% | 32% |
A critical finding from these assays was the correlation between the mRNA expression levels of specific genes and tumor cell sensitivity to this compound. These biomarkers offer a potential strategy for patient selection in clinical trials [1].
Table 2: Biomarkers of this compound Chemosensitivity in Freshly Explanted Tumor Cells
| Biomarker | Expression Level Correlated with Sensitivity | Proposed Threshold (relative to 10⁴ β-actin copies) | Clinical Implication |
|---|---|---|---|
| Glycogen Synthase Kinase 3-beta (GSK-3β) | Low mRNA expression | ≤ 3 copies | Tumors with low GSK-3β expression are significantly more sensitive to this compound. |
| Interleukin-8 (IL-8) | High mRNA expression | ≥ 4,000 copies | High IL-8 expression is a strong predictor of this compound sensitivity. |
| PKC-β1, PKC-β2, IL-8RA, IL-8RB | No correlation | Not Applicable | mRNA levels of these targets did not predict chemosensitivity in this model. |
The general workflow for conducting chemosensitivity assays with this compound on freshly explanted tumor cells involves several key stages, from sample acquisition to data analysis, as illustrated below.
This protocol is adapted from studies that established the direct antitumor activity of this compound on primary tumor cells [1] [3].
[1 - (Colonies in Treated / Colonies in Control)] × 100%.This protocol aligns with contemporary, standardized approaches for hematologic and solid tumors, optimized for a faster turnaround time of 72 hours [5] [4].
This flow cytometry-based protocol measures target engagement in surrogate cells (e.g., peripheral blood mononuclear cells - PBMCs) from patients receiving this compound [7].
The data from chemosensitivity assays on freshly explanted tumors unequivocally demonstrates that this compound possesses direct, concentration-dependent antitumor activity beyond its antiangiogenic effects, particularly in cancers like breast, thyroid, and head and neck cancers [3]. The identification of IL-8 and GSK-3β as potential predictive biomarkers provides a rational basis for stratifying patients in clinical trials, moving towards a precision medicine approach [1].
The tumor microenvironment plays a crucial role. Recent research shows that stromal PKC-β inhibition can overcome environment-mediated drug resistance (EMDR). This compound disrupts pro-survival signals from bone marrow stroma, sensitizing malignant B-cells to chemotherapy by preventing stromal PKC-β/TFEB-dependent stabilization of BCL-XL in tumor cells [6]. This underscores the importance of considering stromal interactions in assay design.
The protocols detailed herein, from the traditional soft-agar assay to modern DSRT, provide a framework for robustly evaluating this compound. The shift towards 72-hour DSRT with primary cells offers a path to functional precision medicine, potentially generating diagnostically relevant data to guide treatment decisions in real-time [5] [4].
This compound (LY317615.HCl) is an oral serine/threonine kinase inhibitor initially developed as a selective protein kinase C β (PKCβ) inhibitor at low concentrations (IC~50~ ≈ 6 nM), with activity against additional PKC isoforms at higher concentrations. Beyond its original characterization, this compound has demonstrated potent anti-proliferative and pro-apoptotic effects across diverse human cancer models through multifaceted mechanisms, including direct tumor cell cytotoxicity and suppression of tumor-induced angiogenesis. Notably, a consistent theme emerging from preclinical studies is this compound's ability to induce G1 phase cell cycle arrest in susceptible malignancies, positioning it as a promising targeted therapeutic agent.
The molecular basis for this compound-induced G1 arrest involves coordinated modulation of critical cell cycle regulators and signaling pathways. Research across various cancer cell types reveals that this compound treatment leads to inhibition of phosphorylated Erk1/2, downregulation of cyclin D1, and accumulation of the cyclin-dependent kinase inhibitor p27^Kip1^, collectively establishing a biochemical blockade at the G1/S transition checkpoint [1]. This mechanistic understanding provides a rational foundation for exploring this compound in specific molecular contexts, particularly in cancers driven by pathways upstream of these cell cycle regulators, such as those harboring GNAQ mutations or exhibiting dysregulated B-cell receptor signaling.
Table 1: this compound Sensitivity and G1 Arrest Across Cancer Cell Lines
| Cancer Type | Cell Line | Genetic Features | IC₅₀ (μM) | G1 Arrest (Key Findings) | Citation |
|---|---|---|---|---|---|
| Uveal Melanoma | Mel202 | GNAQ Mutant | 2-4 | Significant increase in G1 population; Decreased S phase | [1] |
| Uveal Melanoma | 92.1 | GNAQ Mutant | 2-4 | Significant increase in G1 population; Decreased S phase | [1] |
| Uveal Melanoma | Omm1.3 | GNAQ Mutant | 2-4 | Significant increase in G1 population; Decreased S phase | [1] |
| Uveal Melanoma | C918 | GNAQ Wild-type | >8 | No G1 arrest observed | [1] |
| Uveal Melanoma | Ocm1 | GNAQ Wild-type/BRAF Mutant | >8 | No G1 arrest observed | [1] |
| DLBCL | HBL-1 | ABC Subtype | ~5* | G1 arrest in combination with ibrutinib | [2] [3] |
| DLBCL | TMD8 | ABC Subtype | ~5* | G1 arrest in combination with ibrutinib | [2] [3] |
| DLBCL | SU-DHL-2 | GCB Subtype | ~5* | G1 arrest in combination with ibrutinib | [2] [3] |
| Breast Cancer | MCF-7 | ER+ | 17.13† | G2/M arrest (not G1) | [4] |
*Approximate value when used in combination with ibrutinib; †Value from MASTL kinase inhibition study, not directly correlated to G1 arrest.
Table 2: Quantitative Effects on Cell Cycle and Apoptosis
| Parameter | Cell Line/Condition | Control | This compound Treatment | Combination Treatment | Citation |
|---|---|---|---|---|---|
| G1 Population | Uveal Melanoma (GNAQ Mutant) | Baseline | Significantly increased (48 hr) | N/A | [1] |
| S Population | Uveal Melanoma (GNAQ Mutant) | Baseline | Significantly decreased (48 hr) | N/A | [1] |
| BrdU Incorporation | Uveal Melanoma (GNAQ Mutant) | Baseline | Significantly decreased | N/A | [1] |
| Apoptosis | Uveal Melanoma (GNAQ Mutant, 1% FBS) | Baseline | Substantially induced (72 hr) | N/A | [1] |
| Viability | DLBCL Cells | 100% | ~60% (this compound alone) | ~20% (with ibrutinib) | [2] [3] |
| Apoptosis | DLBCL Cells | Baseline | Increased | Synergistically enhanced (with ibrutinib) | [2] [3] |
Purpose: To determine this compound's anti-proliferative effects and calculate IC₅₀ values for G1 arrest induction.
Materials:
Procedure:
% Viability = (Luminescence~sample~ / Luminescence~control~) × 100Notes: For GNAQ-mutant uveal melanoma cells, expect IC₅₀ values of 2-4 μM, while wild-type cells typically show IC₅₀ >8 μM [1].
Purpose: To quantify this compound-induced G1 phase arrest through DNA content measurement.
Materials:
Procedure:
Expected Results: GNAQ-mutant uveal melanoma cells should show significant G1 population increase with corresponding S-phase decrease after 48-hour this compound treatment [1].
Purpose: To distinguish this compound-induced apoptosis from other cell death mechanisms.
Materials:
Procedure:
Notes: Serum concentration can significantly impact apoptotic response; reduced serum (1%) may enhance this compound-induced apoptosis in sensitive cells [1].
Purpose: To validate molecular mechanisms underlying this compound-induced G1 arrest.
Materials:
Procedure:
Expected Results: this compound treatment should reduce cyclin D1 and phospho-Erk1/2 levels while increasing p27^Kip1^ in sensitive cells; phospho-GSK3β (Ser9) should decrease as evidence of PKC pathway inhibition [1] [5].
Figure 1: Molecular pathway of this compound-induced G1 arrest. This compound inhibits PKC signaling, leading to reduced MAPK/Erk1/2 phosphorylation and GSK3β (Ser9) phosphorylation. These events collectively cause cyclin D1 downregulation and p27^Kip1^ accumulation, resulting in G1 phase arrest [1] [5].
Figure 2: Experimental workflow for comprehensive analysis of this compound-induced G1 arrest. The integrated approach combines viability assessment, cell cycle distribution analysis, apoptosis detection, and molecular mechanism validation [1] [2] [4].
GNAQ Mutations in Uveal Melanoma: Cells harboring GNAQ mutations at codon 209 demonstrate exceptional sensitivity to this compound, with IC~50~ values of 2-4 μM compared to >8 μM in wild-type cells. The constitutive MAPK/Erk1/2 activation downstream of mutant GNAQ creates dependency on PKC signaling, which this compound effectively disrupts [1].
DLBCL Molecular Subtypes: Both ABC and GCB subtypes of diffuse large B-cell lymphoma respond to this compound, particularly in combination with ibrutinib. The simultaneous inhibition of PKCβ and BTK produces synergistic anti-tumor effects including G1 arrest, independent of molecular subtype [2] [3].
JAK/STAT Pathway Overexpression: Lung cancers with overexpressed JAK pathway molecules, particularly JAK1, show enhanced sensitivity to this compound. JAK1 overexpression may serve as a predictive biomarker for this compound response in NSCLC [6].
Serum Concentration Effects: Apoptotic responses to this compound can be significantly enhanced under reduced serum conditions (1% FBS). Researchers should optimize serum concentrations based on experimental objectives [1].
Combination Therapy Potential: this compound demonstrates synergistic effects when combined with other targeted agents. Notable combinations include ibrutinib in DLBCL [2] [3] and Plk1 inhibitors in p53-deficient cancers [7], allowing for dose reduction while maintaining efficacy.
p53 Status Impact: The combination of this compound with Plk1 inhibitors shows enhanced efficacy in p53-deficient cancer cells while sparing p53-wild-type normal cells, suggesting a potential therapeutic window in p53-mutated malignancies [7].
This compound induces biologically significant G1 phase cell cycle arrest through coordinated modulation of PKC, MAPK/Erk, and AKT/GSK3β signaling pathways. The quantitative data and standardized protocols provided in this document establish a robust methodological foundation for investigating this compound's mechanisms across relevant cancer models. Researchers should prioritize models with predictive biomarkers—particularly GNAQ mutations, BCR pathway activation, or JAK/STAT overexpression—to maximize experimental relevance. The comprehensive integration of viability assessment, cell cycle analysis, apoptosis detection, and molecular validation provides a systematic approach to fully characterize this compound-induced G1 arrest in preclinical models.
Enzastaurin is an oral serine/threonine kinase inhibitor initially developed as a selective inhibitor of Protein Kinase C beta (PKCβ). Its mechanism extends to suppressing the PI3K/AKT pathway, leading to broad anti-tumor activities including the inhibition of proliferation, induction of apoptosis, and crucially, the suppression of invasion and metastasis [1] [2]. The following document summarizes key experimental findings and provides detailed protocols for assessing its anti-invasive and anti-migratory effects.
The table below summarizes quantitative findings from key studies on this compound's ability to inhibit tumor cell invasion and migration.
| Cancer Type | Cell Line(s) Used | Assay Type | Key Quantitative Findings | Proposed Molecular Mechanisms |
|---|
| Non-Small Cell Lung Cancer (NSCLC) [1] | H460, A549, H1299 | • Transwell Migration • Matrigel Invasion • In vivo Metastasis (CAM assay) | • Significant reduction in migration and invasion in vitro. • Inhibition of in vivo metastasis to lungs and liver. | • ↓ u-PAR, VEGFC, HIF1α (progression genes). • ↑ VHL, RASSF1, FHIT (tumor suppressors). • Transcriptional inhibition of u-PAR via Sp1, Sp3, c-Jun. | | Diffuse Large B-Cell Lymphoma (DLBCL) [3] [4] | HBL-1, TMD8, SU-DHL-2 | • Transwell Migration • Transwell Invasion (Matrigel-coated) | • Synergistic reduction in invasion and migration when combined with Ibrutinib. | • Downregulation of BCR, NF-κB, JAK/STAT, and MAPK pathways. • Significant decrease in NOTCH1 mRNA levels. | | Mantle Cell Lymphoma (MCL) [5] | Granta 519, HBL-2, Jeko-1, Rec-1 | • Functional analysis via transcriptome/proteome | • Impaired 'Cellular Growth & Proliferation' and 'Cell Death' pathways. | • Affected pathways: NF-κB signaling, Molecular Mechanisms of Cancer, Calcium signaling. |
This protocol is adapted from methodologies used to evaluate this compound in NSCLC and DLBCL studies [1] [3].
1. Primary Reagents and Equipment
2. Step-by-Step Procedure
Coating (Day 1):
Cell Preparation and Seeding (Day 1):
Incubation and Invasion (Day 1-2):
Cell Fixation, Staining, and Quantification (Day 2/3):
To confirm the molecular mechanism of this compound, analyze changes in key signaling proteins.
Procedure:
Key Target Proteins to Probe:
The following diagram synthesizes the primary molecular mechanisms through which this compound inhibits tumor cell invasion and migration, as evidenced by the cited research.
Enzastaurin is an oral serine/threonine kinase inhibitor originally developed as a selective Protein Kinase C beta (PKCβ) inhibitor. Its anti-tumor activity in xenograft models is attributed to a dual mechanism: direct anti-proliferative and pro-apoptotic effects on tumor cells, and indirect anti-angiogenic effects on the tumor microenvironment [1] [2] [3].
The diagram below illustrates the key signaling pathways modulated by this compound and the consequent biological effects in tumor cells.
A key pharmacodynamic marker for monitoring this compound activity in both tumor tissue and peripheral blood mononuclear cells (PBMCs) is the suppression of GSK3β phosphorylation [1].
This compound has demonstrated broad antitumor activity in various human cancer xenograft models. The table below summarizes key findings from selected studies.
| Cancer Type (Cell Line) | In Vivo Dosing Regimen | Key Experimental Findings | Reference |
|---|---|---|---|
| Colon Carcinoma (GEO) & Glioblastoma | 75 mg/kg or 30 mg/kg, twice daily, oral gavage | Suppressed tumor growth; Reduced phosphorylation of GSK3β in tumors and PBMCs. | [1] |
| Gefitinib-Resistant Colon Cancer (GEO-GR) | 75 mg/kg or 30 mg/kg, twice daily, oral gavage | Showed antitumor activity & cooperativity with gefitinib; Inhibited pAkt, pp70S6K, pGSK3β, and VEGF. | [3] |
| Multiple Myeloma (various lines) | Information not specified in results | Directly impacted tumor cells, inducing apoptosis and suppressing proliferation. | [4] |
| Various Tumors (with Radiotherapy) | Information not specified in results | Combined with radiation, led to greater reduction in microvessel density and delayed tumor growth. | [4] |
Here is a generalized protocol for evaluating this compound in mouse xenograft models, synthesized from the search results.
This compound is an oral serine/threonine kinase inhibitor that primarily targets protein kinase C beta (PKC-β) and suppresses the PI3K/AKT signaling pathway, thereby inhibiting tumor angiogenesis, promoting cancer cell apoptosis, and suppressing proliferation. Initially developed for various cancer types, including diffuse large B-cell lymphoma (DLBCL) and glioblastoma, this compound demonstrated variable efficacy in clinical trials, prompting research to identify predictive biomarkers for patient stratification. Pharmacogenomic investigations have revealed that specific germline genetic variations can significantly influence individual response to this compound therapy, enabling more targeted application in appropriate patient subpopulations.
The pharmacogenomic approach to this compound treatment represents a shift toward personalized medicine in oncology. Research has identified specific single nucleotide polymorphism (SNP) panels and a composite biomarker signature known as DGM1 that correlate with drug response outcomes. These biomarkers have been validated in clinical trial settings and form the basis for companion diagnostic development. The application of these biomarkers allows researchers and clinicians to identify patients most likely to benefit from this compound treatment, particularly in high-risk DLBCL populations, potentially improving clinical outcomes and optimizing therapeutic development.
Research has identified several specific single nucleotide polymorphisms (SNPs) that correlate with this compound response. A patent document discloses a panel of genomic biomarkers comprising SNPs selected from those listed in Table 1, or complementary sequences thereof, and/or sequences in linkage disequilibrium with these SNPs [1]. These biomarkers can be used in companion diagnostic tests to predict drug responses, thereby helping to identify patients who will benefit from treatment while excluding those who might experience negative outcomes or adverse effects.
Table 1: Key SNP Biomarkers for this compound Response Prediction
| SNP Identifier | Region/Context | Potential Clinical Significance |
|---|---|---|
| rs309605 | Not specified in results | Correlation with this compound response |
| rs309604 | Not specified in results | Correlation with this compound response |
| rs5894240 | Not specified in results | Correlation with this compound response |
| rs1494748 | Not specified in results | Correlation with this compound response |
| rs7836309 | Not specified in results | Correlation with this compound response |
| rs309607 | Not specified in results | Correlation with this compound response |
| rs2132025 | Not specified in results | Correlation with this compound response |
| rs11990158 | Not specified in results | Correlation with this compound response |
| rs6469570 | Not specified in results | Correlation with this compound response |
| rs309603 | Not specified in results | Correlation with this compound response |
The patent also specifies that biomarkers may comprise the nucleotide sequences set forth in SEQ ID NOs: 1-28, for example, SEQ ID NO: 1 and SEQ ID NO: 2, or complementary sequences thereof, and/or sequences in linkage disequilibrium with them [1]. These biomarkers can be assessed using various methods including PCR, sequencing, capillary electrophoresis, mass spectrometry, single-strand conformation polymorphism (SSCP), electrochemical analysis, denaturing HPLC and gel electrophoresis, restriction fragment length polymorphism, hybridization analysis, single-base extension, and/or microarray techniques.
The DGM1 genomic biomarker was identified through retrospective genotyping of DNA extracted from blood samples of patients in the PRELUDE phase III maintenance study [2]. This novel genetic biomarker showed high correlation with response to this compound, a finding that was subsequently observed in the S028 Phase II study as well. The DGM1 biomarker forms the basis for patient selection in the ENGINE trial, a global, multicenter, placebo-controlled randomized study comparing R-CHOP/enzastaurin versus R-CHOP/placebo as frontline treatment in high-risk DLBCL patients [2].
Table 2: Clinical Trials Investigating this compound with Biomarker Stratification
| Trial Name | Phase | Cancer Type | Biomarker Used | Primary Endpoint |
|---|---|---|---|---|
| ENGINE | III | High-risk DLBCL | DGM1 positive | Overall survival in DGM1 positive patients |
| PRELUDE | III | DLBCL (maintenance) | DGM1 (retrospectively identified) | Not primary biomarker study |
| S028 | II | DLBCL | DGM1 (correlative) | Efficacy signals in biomarker population |
The ENGINE study specifically selects high-risk international prognostic index DLBCL patients with the DGM1 genomic biomarker, with the primary endpoint being overall survival in patients who are DGM1 positive [2]. This represents a targeted approach to patient selection based on pharmacogenomic profiling.
DNA sample quality is critical for successful genotyping of this compound response biomarkers. Based on methodologies from clinical trials, the following sample types can be utilized:
Peripheral Blood: Collect 3-5 mL of whole blood in BD Vacutainer CPT mononuclear cell preparation tubes or similar collection tubes containing anticoagulant (e.g., EDTA) [3]. Invert tubes gently 8-10 times immediately after collection to ensure proper mixing with anticoagulant. Store at room temperature and process within 4 hours of collection.
Formalin-Fixed Paraffin-Embedded (FFPE) Tumor Tissue: Sections of 5-10 μm thickness can be used for DNA extraction [4]. Ensure tissue sections contain sufficient tumor content (>70% tumor nuclei is ideal). Unstained sections should be stored at room temperature protected from light and moisture.
Fresh Frozen Tissue: Snap-freeze tumor tissue in liquid nitrogen and store at -80°C until processing. Pulverize frozen tissue using a chilled mortar and pestle before DNA extraction.
For all sample types, documentation of sample identity, collection date, and storage conditions is essential. For blood samples, record time of collection and processing. For tissue samples, document tumor content and cellularity through pathological assessment.
Extract genomic DNA using standardized protocols:
From Blood Samples:
From FFPE Tissue:
DNA Quality Control:
Store extracted DNA at -20°C for short-term use or -80°C for long-term preservation. Avoid repeated freeze-thaw cycles by aliquoting DNA samples.
Various genotyping platforms can be employed for this compound biomarker analysis, each with specific advantages and limitations:
Table 3: Comparison of Genotyping Methodologies for this compound Biomarkers
| Method | Throughput | Sensitivity | Cost Considerations | Best Application Context |
|---|---|---|---|---|
| PCR with Sanger Sequencing | Low to medium | High | Low to moderate | Targeted analysis of specific SNPs, validation studies |
| Capillary Electrophoresis | Medium | High | Moderate | Fragment analysis, length polymorphisms |
| Mass Spectrometry | High | High | High | Large sample numbers, multiplexed SNP panels |
| Single-base Extension | Medium to High | High | Moderate to High | Pre-designed SNP panels, validation |
| Microarray | Very High | Medium to High | High | Genome-wide association studies, comprehensive profiling |
| Next-Generation Sequencing | Very High | Very High | Very High | Discovery efforts, novel variant identification |
The patent covering this compound biomarkers specifically mentions that SNPs can be assayed by PCR, sequencing, capillary electrophoresis, mass spectrometry, single-strand conformation polymorphism (SSCP), electrochemical analysis, denaturing HPLC and gel electrophoresis, restriction fragment length polymorphism, hybridization analysis, single-base extension, and/or microarray [1].
For laboratories focusing on specific SNPs from the this compound response panel, here is a detailed PCR-based genotyping protocol:
Reagent Preparation:
Primer Design:
Thermal Cycling Conditions:
Genotype Analysis: For restriction fragment length polymorphism (RFLP) analysis:
For sequencing-based analysis:
Quality Control Measures:
Automated genotype calling algorithms should be supplemented with manual review to ensure accuracy, particularly for ambiguous calls. Implement these quality control measures:
For the DGM1 biomarker classification, follow the specific algorithm established in the ENGINE trial, which likely involves a combination of specific SNP genotypes or a continuous risk score based on the weighted contribution of multiple SNPs [2].
Pharmacogenomic reports for this compound biomarkers should include:
Patient and Sample Information:
Genotype Results:
Clinical Interpretation:
Recommendations:
The interpretation should emphasize that biomarker status is one factor in treatment decisions and must be considered alongside clinical presentation, disease characteristics, and other relevant factors.
The this compound biomarker tests are being developed as companion diagnostics with the potential to predict drug responses and identify patients most likely to benefit from treatment [1]. The ENGINE trial represents a pivotal study for the clinical validation of the DGM1 biomarker, with overall survival in DGM1-positive patients as the primary endpoint [2]. This regulatory approach aligns with FDA guidelines for companion diagnostic development, which require analytical validation, clinical validation, and demonstration of clinical utility.
For laboratories implementing these tests, CLIA certification and adherence to Quality System Regulations are essential. The test should undergo analytical validation to establish:
The clinical evidence for this compound biomarkers comes primarily from retrospective analysis of phase II and III trials, with prospective validation ongoing in the ENGINE trial [2]. Additional context comes from studies in glioblastoma, where this compound was combined with temozolomide and radiation therapy, though these studies identified different biomarkers (specifically MGMT promoter methylation) as correlated with survival outcomes [4].
Researchers should note that the clinical utility of this compound biomarkers may be context-specific, potentially varying by:
Ongoing clinical trials will provide further evidence for refining the appropriate clinical context for these biomarkers.
The following diagram illustrates the complete workflow for this compound pharmacogenomic biomarker analysis, from sample collection to clinical reporting:
Figure 1: this compound Pharmacogenomic Biomarker Analysis Workflow. This diagram illustrates the stepwise process from sample collection through clinical reporting, highlighting key quality control checkpoints.
The identification of pharmacogenomic biomarkers for this compound response represents significant progress in personalized cancer therapy. The DGM1 biomarker panel and specific SNP biomarkers provide valuable tools for patient stratification, particularly in high-risk DLBCL populations. The ongoing ENGINE trial will provide crucial prospective validation of this approach [2].
For researchers and drug development professionals, these application notes provide comprehensive protocols for implementing this compound biomarker analysis. As the field advances, we anticipate further refinement of these biomarkers, potentially incorporating additional omics technologies such as transcriptomic profiling [5] and single-cell analyses [6] to enhance predictive accuracy. The integration of pharmacogenomic biomarkers into clinical trial design and ultimately routine practice will enable more targeted, effective use of this compound and similar targeted therapies.
Enzastaurin is an oral serine-threonine kinase inhibitor that has been investigated as a potential therapeutic agent for various cancers, including brain cancer, non-Hodgkin's lymphoma, and lung cancer. Initially developed as a protein kinase C beta (PKCβ) inhibitor, this compound has been shown to suppress tumor growth through multiple mechanisms, including reduction of cellular proliferation, induction of apoptosis, and inhibition of tumor-induced angiogenesis. The drug demonstrates particular promise through its inhibition of signaling through both the PKCβ and PI3K/AKT pathways, which are frequently activated across diverse cancer types [1]. Despite encouraging preclinical results, the clinical development of this compound has faced challenges, with limited efficacy observed in later-stage trials, highlighting the need for better patient stratification and biomarker identification [2] [3].
The biological rationale for applying transcriptomic analysis to this compound research stems from the compound's multifaceted mechanism of action. This compound is designed to target the PKCβ and AKT signaling pathways, which are central regulators of cell survival, proliferation, and metabolism. Recent evidence has demonstrated that AKT3 overexpression is associated with poorer patient outcomes in certain cancers, particularly in primary pulmonary lymphoepithelioma-like carcinoma (PPLELC), where it has been identified as a potential therapeutic target [4] [5]. Whole transcriptome RNA sequencing (RNA-seq) provides a powerful approach to comprehensively characterize the molecular effects of this compound treatment, identifying both primary response mechanisms and adaptive resistance pathways.
Transcriptomic approaches in drug development have revolutionized our understanding of therapeutic mechanisms and resistance patterns. For this compound, RNA-seq analysis enables researchers to map the complex network of transcriptional changes induced by treatment, going beyond single pathway analysis to capture system-wide responses. This approach is particularly valuable for identifying biomarker signatures that may predict drug sensitivity or resistance, ultimately facilitating the development of companion diagnostics and personalized treatment strategies [6]. The integration of RNA-seq data with other omics technologies and functional validation models creates a robust framework for elucidating this compound's complete mechanism of action and optimizing its clinical application.
The successful application of RNA-seq to this compound research requires meticulous planning of experimental conditions, appropriate controls, and replication strategies. A well-designed study enables researchers to distinguish specific drug-induced transcriptional changes from non-specific effects and biological variability. For this compound mechanism of action studies, experiments typically include dose-response designs with multiple concentrations and time points to capture both primary and secondary transcriptional responses. The experimental workflow encompasses cell line or model system selection, drug treatment, RNA extraction, quality control, library preparation, and sequencing, with each step requiring careful optimization to ensure generation of high-quality, reproducible data.
Cell line models for this compound studies should be selected based on relevant pathological characteristics and known sensitivity to PKCβ/AKT pathway inhibition. Both hematological malignancies (such as diffuse large B-cell lymphoma) and solid tumors (including glioblastoma and non-small cell lung cancer) have demonstrated variable responses to this compound in preclinical models [7] [1]. Cells should be treated with this compound across a concentration range (typically 0.1-10 μM) based on achievable plasma concentrations in clinical trials, with time-course sampling at 6, 12, 24, and 48 hours to capture early and late transcriptional responses. Each experimental condition should include a minimum of three biological replicates to ensure statistical robustness, with vehicle-treated controls processed in parallel to account for solvent effects and natural transcriptional variations.
For clinical samples, pre- and post-treatment tumor biopsies from this compound clinical trials provide valuable material for translational research. These samples should be collected using standardized protocols, with a portion immediately stabilized in RNA preservation solutions (such as RNAlater) and another portion formalin-fixed and paraffin-embedded for histopathological correlation. Patient-derived xenograft (PDX) models established from this compound-sensitive and resistant tumors offer another valuable resource for transcriptomic analysis, enabling investigation of response mechanisms in a more physiologically relevant context while controlling for environmental variables [4] [5].
The quality of RNA samples is paramount for successful transcriptome analysis. RNA integrity should be assessed using automated electrophoresis systems (e.g., Bioanalyzer or TapeStation), with only samples exhibiting RNA Integrity Number (RIN) values ≥7.0 proceeding to library preparation. The library construction protocol typically employs poly-A selection for mRNA enrichment, followed by fragmentation, reverse transcription, adapter ligation, and PCR amplification. For degraded samples (such as FFPE specimens), specialized library preparation kits designed for fragmented RNA should be utilized. The sequencing depth and strategy should be optimized based on research objectives: for standard differential expression analysis, 25-40 million paired-end reads per sample (2×150 bp) typically provide sufficient coverage, while more complex analyses such as isoform quantification or novel transcript discovery may require deeper sequencing (50-100 million reads).
Table 1: Recommended Sequencing Parameters for this compound Transcriptomic Studies
| Application | Recommended Depth | Read Type | Minimum Replicates | Quality Metrics |
|---|---|---|---|---|
| Differential Expression | 25-40 million reads | Paired-end 2×150 bp | 3 per condition | RIN ≥7.0, Q30 >80% |
| Isoform Quantification | 50-70 million reads | Paired-end 2×150 bp | 4 per condition | RIN ≥8.0, Q30 >85% |
| Novel Transcript Discovery | 70-100 million reads | Paired-end 2×150 bp | 3 per condition | RIN ≥8.5, Q30 >90% |
| Single-Cell RNA-seq | 50,000 reads/cell | Paired-end 2×100 bp | 2-3 samples | Viability >90% |
The initial phase of RNA-seq data analysis involves comprehensive quality assessment and preprocessing to ensure data integrity before biological interpretation. Raw sequencing data in FASTQ format should be evaluated using tools such as FastQC to assess base quality scores, GC content, adapter contamination, and sequence duplication levels. Following quality assessment, reads should be processed through a trimming and filtering pipeline (using tools such as Trimmomatic or Cutadapt) to remove adapter sequences, low-quality bases, and short fragments. The resulting high-quality reads are then aligned to the appropriate reference genome (e.g., GRCh38 for human samples) using splice-aware aligners such as STAR or HISAT2, which accurately handle reads spanning exon-exon junctions.
Following alignment, quality metrics should be collected including mapping statistics, ribosomal RNA content, genomic distribution of reads, and coverage uniformity. For this compound studies specifically, special attention should be paid to potential biases in GC content and gene body coverage, as these can significantly impact the detection of differentially expressed genes, particularly in pathway analysis. The resulting count data (number of reads mapping to each gene) serves as the foundation for subsequent differential expression analysis, with normalization procedures accounting for variables such as sequencing depth and gene length.
The identification of genes differentially expressed in response to this compound treatment is typically performed using statistical methods designed for count data. The DESeq2 and edgeR packages in R provide robust frameworks for this analysis, implementing models that account for biological variability and sequencing depth differences between samples. For this compound time-course experiments, specialized methods such as spline-based models or likelihood ratio tests should be employed to identify genes with significant temporal expression patterns. The analysis should be stratified to identify both early response genes (typically altered within 6-12 hours of treatment) and late response genes (showing sustained changes at 24-48 hours), as these may represent different biological processes.
Statistical significance is typically determined using false discovery rate (FDR) correction for multiple testing, with genes considered differentially expressed at FDR <0.05 and absolute log2 fold change >0.5. For this compound studies, special attention should be given to genes involved in key signaling pathways including PKC signaling, PI3K/AKT pathway, apoptosis, cell cycle regulation, and angiogenesis. The results should be documented in a comprehensive table format that enables researchers to quickly identify genes of interest based on both statistical and biological criteria.
Table 2: Key Parameters for Differential Expression Analysis of this compound Treatment
| Analysis Step | Tool/Method | Key Parameters | Interpretation | |-------------------|-----------------|--------------------|-------------------| | Read Counting | featureCounts | -t exon -g gene_id -p | Raw count matrix | | Normalization | DESeq2 | Median of ratios method | Corrected for depth & composition | | Statistical Testing | DESeq2 Wald test | FDR <0.05, |log2FC|>0.5 | Significant DEGs | | Time-Course Analysis | DESeq2 LRT | Reduced vs full model | Temporal patterns | | Pathway Enrichment | clusterProfiler | pAdjustMethod="BH", pvalueCutoff=0.05 | Functional themes |
Functional interpretation of this compound-induced transcriptional changes requires systematic pathway analysis to identify biological processes, molecular functions, and cellular components significantly enriched among differentially expressed genes. Gene Set Enrichment Analysis (GSEA) provides a powerful framework for identifying coordinated changes in predefined gene sets, particularly useful for detecting subtle but coordinated expression changes across pathway components. For this compound studies, special attention should be given to curated gene sets representing PKC signaling, PI3K/AKT pathway, apoptosis, cell cycle regulation, and angiogenesis, in addition to more general oncogenic signature databases.
Complementary ontology enrichment analysis using tools such as clusterProfiler should be performed to identify overrepresented Gene Ontology terms and KEGG pathways among significantly differentially expressed genes. For this compound research, particular focus should be placed on pathways previously implicated in its mechanism of action, including "PI3K-AKT signaling pathway," "MAPK signaling pathway," "Focal adhesion," and "Apoptosis" [4] [5]. The results should be visualized using both hierarchical clustering of significantly altered pathways and specialized enrichment plots that illustrate the distribution of gene set members across the ranked list of all expressed genes.
Effective quality assessment of RNA-seq data requires multiple visualization approaches to identify potential technical artifacts and batch effects. Principal Component Analysis (PCA) plots provide a global overview of sample relationships, with this compound-treated samples typically clustering separately from vehicle controls along the first principal component in well-controlled experiments. Additional QC visualizations should include:
These visualizations collectively enable researchers to assess data quality, identify potential confounding factors, and verify that this compound treatment represents the primary source of transcriptional variation before proceeding with biological interpretation.
The interpretation of differential expression results is greatly enhanced by appropriate visualizations that highlight both statistical significance and biological magnitude of changes. Volcano plots provide an intuitive method for visualizing differential expression by plotting statistical significance (-log10 p-value) against biological significance (log2 fold change), enabling rapid identification of the most compelling gene expression changes following this compound treatment [8]. These plots typically show a distinctive "volcano" shape, with significantly differentially expressed genes appearing in the upper left and right regions.
Heatmaps represent another essential visualization technique for this compound transcriptomic data, using color intensity to represent gene expression levels across multiple samples and conditions. When applied to the top differentially expressed genes, heatmaps enable researchers to identify co-expressed gene clusters and visualize expression patterns across different this compound doses and time points. Modern implementations often incorporate hierarchical clustering to group genes with similar expression patterns, revealing functional modules and regulatory networks affected by treatment [8]. For publication-quality figures, the ComplexHeatmap package in R provides extensive customization options, including multiple annotation tracks that can incorporate additional sample metadata such as this compound concentration, exposure duration, and cellular response metrics.
Functional interpretation of this compound-induced transcriptomic changes is facilitated by specialized pathway visualization approaches. Bar plots and dot plots displaying enriched pathways ranked by significance provide a straightforward overview of biological processes affected by treatment. For more detailed exploration, enrichment networks can illustrate relationships between pathways based on shared genes, revealing functional modules coordinately regulated by this compound [8]. KEGG pathway diagrams with expression data overlaid onto established pathway maps offer mechanistic insights, particularly for the PI3K-AKT and PKC signaling pathways known to be directly targeted by this compound.
For advanced analysis, gene-concept networks connect individual genes to their associated pathways, enabling researchers to determine whether multiple genes from the same pathway show coordinated expression changes. In the context of this compound research, special attention should be paid to networks centered on apoptosis, cell proliferation, and survival signaling, as these represent key mechanisms of action for the drug. The clusterProfiler package provides comprehensive pathway analysis capabilities with extensive visualization options, supporting multiple databases including GO, KEGG, and Reactome [8].
Diagram 1: this compound Signaling Pathway - This diagram illustrates the key molecular targets and downstream effects of this compound treatment, highlighting inhibition of PKCβ and PI3K/AKT signaling leading to altered cellular processes including apoptosis, proliferation, and angiogenesis.
Transcriptomic findings from this compound studies require corroboration through orthogonal experimental methods to establish biological relevance. Quantitative reverse transcription PCR (qRT-PCR) provides a targeted approach for validating expression changes of key genes identified in RNA-seq analysis. A panel of 20-30 significantly differentially expressed genes should be selected representing various functional categories and expression fold changes, with primers designed to span exon-exon junctions to minimize genomic DNA amplification. Western blotting and immunohistochemistry should be employed to confirm that transcriptional changes translate to corresponding protein level alterations, with particular focus on components of the PKC and AKT signaling pathways.
For functional validation, RNA interference (siRNA or shRNA) approaches should be utilized to knock down genes identified as potential mediators of this compound response or resistance. Conversely, overexpression studies can establish whether candidate genes are sufficient to modulate drug sensitivity. Cell viability assays (such as MTT or CellTiter-Glo) should be performed following genetic manipulation to quantify changes in this compound sensitivity, with combination index calculations used to determine whether genetic perturbations synergize with or antagonize drug treatment [7]. For genes encoding cell surface proteins, flow cytometry provides an additional validation method while enabling analysis at the single-cell level.
Patient-derived xenograft (PDX) models offer a valuable platform for validating this compound transcriptomic signatures in a more physiologically relevant context. To establish PDX models, tumor fragments from patient biopsies or surgical specimens are implanted into immunodeficient mice, with subsequent passages performed to expand tissue for drug testing [4] [5]. Once established models reach appropriate tumor volume (typically 150-200 mm³), mice should be randomized into treatment groups receiving this compound (typically 50-100 mg/kg daily via oral gavage) or vehicle control, with tumor volumes measured regularly throughout the treatment period.
At designated endpoints, tumors should be harvested for molecular analysis, including RNA extraction for transcriptomic profiling and protein analysis for pathway validation. The transcriptional response to this compound in PDX models should be compared to human cell line data to identify conserved drug response signatures. For genes identified as potential biomarkers of response, correlative analyses should examine the relationship between baseline expression and tumor growth inhibition across different PDX models. This approach has proven valuable in recent studies, where PDX models demonstrated significant tumor volume reductions (90-93%) following this compound treatment, providing compelling evidence for its therapeutic potential [4] [5].
Table 3: Key Validation Experiments for this compound Transcriptomic Findings
| Validation Method | Application | Key Readouts | Interpretation |
|---|---|---|---|
| qRT-PCR | mRNA level confirmation | ΔΔCt values, fold changes | Technical validation |
| Western Blot | Protein level confirmation | Phospho/total protein ratios | Pathway modulation |
| Immunohistochemistry | Spatial localization | H-score, staining intensity | Tissue context |
| siRNA Knockdown | Functional requirement | IC50 shifts, apoptosis | Mechanism elucidation |
| PDX Models | In vivo relevance | Tumor volume, weight change | Translational potential |
The integration of RNA-seq data with other molecular profiling approaches significantly enhances the interpretation of this compound's mechanisms and potential resistance pathways. Proteomic integration enables researchers to determine whether transcriptional changes correspond to protein level alterations, with particular importance for drug target engagement assessment. Recent studies have demonstrated that integrated analysis of transcriptomics and proteomics can identify concordant pathways affected by this compound treatment, with the number of overlapping pathways providing a measure of confidence in biological findings [6]. For this compound, special attention should be paid to the correlation between transcript and protein levels for components of the PKC and PI3K/AKT pathways.
Phosphoproteomic data provides particularly valuable complementary information for this compound studies, enabling direct assessment of pathway modulation at the signaling level. Integration of transcriptomic and phosphoproteomic data can distinguish primary kinase inhibition events from secondary adaptive responses, offering insights into both direct drug effects and compensatory mechanisms. Additional integration with genomic data can identify genetic features that predict this compound sensitivity, such as mutations or copy number alterations in pathway components. Multi-omics integration should employ statistical approaches that account for the different data structures and noise characteristics of each molecular domain, with multivariate methods used to identify combined biomarker signatures that outperform single-platform predictors.
The development of predictive biomarkers represents a crucial application of transcriptomic analysis in this compound research. Gene expression signatures that predict drug sensitivity can be derived through comparison of transcriptional profiles between sensitive and resistant models, with machine learning approaches (such as random forests or regularized regression) used to identify minimal gene sets with optimal predictive performance. For this compound, potential biomarker candidates include genes involved in PKC signaling, apoptosis regulation, and the PI3K/AKT pathway, with particular attention to AKT3 and FGFR2 which have been associated with poorer patient outcomes in certain malignancies [4] [5].
The analytical validation of transcriptomic biomarkers requires careful assay development to translate RNA-seq-derived signatures into clinically applicable tests. NanoString-based assays provide a robust method for implementing multigene signatures in clinical settings, offering advantages in reproducibility, throughput, and compatibility with formalin-fixed paraffin-embedded (FFPE) specimens. For potential companion diagnostics, cutoff values should be established using receiver operating characteristic (ROC) analysis in training cohorts, with subsequent validation in independent patient cohorts. The clinical utility of this compound biomarkers should be evaluated in the context of specific cancer types, with consideration of established pathological and molecular classifications to determine whether transcriptomic signatures provide complementary predictive information.
Diagram 2: RNA-Seq Workflow for this compound Studies - This diagram outlines the comprehensive workflow for transcriptomic analysis of this compound effects, encompassing experimental design, computational analysis, and validation stages.
Whole transcriptome RNA-seq analysis provides powerful insights into this compound's complete mechanism of action, extending beyond its primary targets to encompass system-wide biological effects. Transcriptomic profiling enables researchers to distinguish primary drug responses (direct consequences of target engagement) from secondary adaptive changes, offering a more comprehensive understanding of drug activity. For this compound, this approach has revealed effects on diverse biological processes including cell cycle regulation, apoptosis induction, and metabolic reprogramming, in addition to the expected modulation of PKC and AKT signaling pathways [1]. Time-course experiments further enable researchers to reconstruct the temporal hierarchy of transcriptional responses, identifying immediate early genes as potential pharmacodynamic biomarkers.
The application of network analysis methods to this compound transcriptomic data can reveal novel insights into drug activity by identifying coordinately regulated gene modules and their associated biological functions. Weighted gene co-expression network analysis (WGCNA) provides a particularly valuable framework for identifying groups of genes with highly correlated expression patterns across different this compound treatment conditions, with module eigengenes serving as representative expression profiles. The correlation between module eigengenes and drug response metrics (such as viability inhibition) can highlight functional programs strongly associated with this compound sensitivity, potentially revealing novel mechanisms and biomarkers.
Transcriptomic analysis plays a crucial role in identifying rational combination therapies that may enhance this compound efficacy or overcome resistance. By characterizing the compensatory pathways activated in response to this compound treatment, RNA-seq can reveal potential co-targeting opportunities. For example, studies in diffuse large B-cell lymphoma have demonstrated that this compound combination with ibrutinib produces synergistic anti-tumor effects through simultaneous suppression of BTK and PKCβ signaling, leading to enhanced apoptosis and proliferation inhibition [7]. The combination was found to work synergistically to regulate whole-transcriptome expression, effectively downregulating BCR, NF-κB, JAK, and MAPK related signaling pathways.
The development of combination strategies should be guided by transcriptomic signatures of pathway activation, with potential combinations selected based on complementary mechanisms of action. For this compound, promising combination partners include inhibitors of parallel survival pathways, inducers of apoptotic signaling, and modulators of immune response. Transcriptomic profiling following combination treatment can verify intended mechanism and identify unexpected interactions, with synergy scores calculated based on differential expression compared to single-agent treatments. The systematic application of transcriptomic analysis to combination therapy development provides a rational framework for identifying effective drug partnerships that may enhance clinical efficacy beyond monotherapy approaches.
Whole transcriptome RNA-seq analysis represents a powerful methodology for elucidating this compound's complex mechanisms of action and identifying biomarkers that may guide its clinical development. The integrated approach outlined in these application notes—encompassing careful experimental design, comprehensive computational analysis, and rigorous validation—provides a robust framework for generating biologically meaningful and clinically actionable insights from transcriptomic data. As the field advances, the integration of RNA-seq with other molecular profiling technologies and functional screening approaches will further enhance our understanding of this compound's therapeutic potential and optimal clinical application.
The challenges encountered in this compound's clinical development highlight the importance of biomarker-driven strategies in oncology drug development. The application of transcriptomic profiling offers the potential to identify patient subsets most likely to benefit from this compound treatment, potentially revitalizing clinical development through precision medicine approaches. By implementing the standardized protocols and analytical frameworks described in these application notes, researchers can generate comparable datasets across studies and institutions, accelerating the collective understanding of this compound's biological effects and clinical potential.
Q1: What was the primary intended mechanism of action of Enzastaurin? A1: this compound was developed as an oral, small-molecule, adenosine triphosphate (ATP)-competitive inhibitor of Protein Kinase C beta (PKCβ) [1] [2]. The primary intended mechanism was to suppress tumor growth by:
Q2: What were the major efficacy challenges encountered in late-stage clinical trials? A2: The core challenge was poor efficacy in unselected patient populations across multiple cancer types. While generally well-tolerated, this compound failed to demonstrate a significant survival benefit in broad Phase II and III trials, both as a single agent and in combination with other drugs [5] [2]. Subsequent analysis pointed to a lack of proper patient stratification in early trials, which failed to identify the subpopulation most likely to respond to the treatment [3] [5].
Q3: Has a biomarker been identified to predict response to this compound? A3: Yes. The sponsor, Denovo Biopharma, retrospectively identified a germline polymorphism biomarker called DGM1 [3]. Analysis of samples from a prior Phase 2 trial in glioblastoma showed that patients who were DGM1-positive had a longer median overall survival after this compound treatment compared to DGM1-negative patients [3]. This biomarker is now being used to enrich the patient population in an ongoing Phase 3 trial for newly diagnosed glioblastoma [3] [6].
Q4: What are the key lessons from this compound's development cycle? A4: this compound's journey offers several critical lessons in drug development [5] [2]:
The table below summarizes key quantitative data from selected this compound clinical trials.
| Trial Phase / Type | Patient Population | Key Efficacy Findings | Key Challenges / Notes |
|---|---|---|---|
| Phase 2 (Glioblastoma) [3] | Newly diagnosed GBM (unselected) | Mild improvement in median overall survival; several patients survived >5 years [3]. | Significant activity only in a subpopulation; prompted retrospective biomarker discovery. |
| Phase 1/2 (Recurrent High-Grade Gliomas) [1] | Recurrent high-grade gliomas | Radiographic response: 25% (21/84 pts); 6-mo PFS: 7% (GBM), 16% (anaplastic glioma) [1]. | Insufficient single-agent activity for monotherapy; EIAEDs drastically reduced drug exposure [1]. |
| Phase 3 (Various Cancers) [5] | Multiple solid and hematological cancers | Poor efficacy in broad, unselected patient populations [5]. | Failed to meet primary endpoints; highlighted lack of predictive biomarkers and poor patient selection [5]. |
Understanding this compound's mechanism and the logic behind its retrial requires visualizing the key pathways and strategies.
Diagram: Intended vs. Investigated Mechanisms of Action This diagram contrasts this compound's initial design rationale with insights gained from later research, particularly in AML, which revealed a more complex mechanism.
Workflow: Biomarker Strategy in the New Phase 3 Trial This flowchart outlines the patient stratification strategy being employed in the ongoing Phase 3 trial to address past failures.
| Question Category | Specific Question | Brief Answer | Key Factor / Mechanism |
|---|---|---|---|
| General Mechanisms | What is a primary cause of intrinsic resistance to enzastaurin? | Activation of alternative survival pathways (e.g., Akt, MAPK) downstream of VEGFR or EGFR can reduce efficacy. [1] | Signaling Pathway Rewiring |
| Does this compound have efficacy in all patient populations? | No; efficacy is often linked to specific biomarkers. A key example is the DGM1 germline polymorphism. [2] [3] | Patient Stratification Biomarkers | |
| Specific Cancer Contexts | How can this compound overcome resistance to anti-EGFR therapies? | This compound inhibits VEGF/PKCβ signaling, blocking a key escape route for cancer cells resistant to EGFR inhibitors. [1] | VEGF/PKCβ Signaling |
| How does this compound re-sensitize TNBC cells to paclitaxel? | It post-transcriptionally restores Aurora Kinase B (AURKB) expression via the GCN2-p-eIF2α axis, reinstating mitotic arrest. [4] [5] | AURKB Restoration | |
| Clinical & Experimental | What is a critical pharmacokinetic factor for optimal this compound exposure? | Administration with a high-fat meal significantly increases drug absorption and exposure. [2] | Drug Administration Protocol |
| What is a reliable pharmacodynamic marker for target engagement? | Reduction in phosphorylation of GSK-3β and S6 Ribosomal Protein (S6RP) in PBMCs or tissue indicates PKCβ pathway inhibition. [6] [7] | Phospho-Biomarker Inhibition |
This strategy aims to block multiple parallel survival pathways simultaneously to prevent or overcome resistance.
Detailed Experimental Protocol (In Vitro Synergy Analysis) [1]:
The logic of targeting parallel and compensatory pathways can be visualized as follows:
This approach is crucial for identifying patient populations most likely to respond to this compound, thereby overcoming the "resistance" of the overall population in unselected clinical trials.
Detailed Experimental Protocol (Biomarker Analysis) [4] [7] [2]:
This strategy is based on reversing the fundamental cellular changes that confer the resistant phenotype.
Detailed Experimental Protocol (In Vitro Resensitization) [4]:
The following diagram illustrates the mechanism of re-sensitization to paclitaxel:
The table below summarizes critical quantitative data from the literature to guide your experimental design.
| Parameter | Value / Range | Context / Cell Line | Experimental Note | Source |
|---|---|---|---|---|
| IC₅₀ (In Vitro) | 0.05 - 0.2 µM | Various NSCLC & SCLC cell lines | Measured via CellTiter-Glo assay after 72h treatment in 1% FBS. | [7] |
| In Vivo Dose (Mouse) | 10 mg/kg | Daily, intraperitoneal (i.p.) | Used in combination with Paclitaxel (20 mg/kg, thrice/week) in TNBC model. | [4] |
| Combination Index (CI) | < 1 (Synergistic) | GEO colon cancer cells + Gefitinib | Calculated via Chou & Talalay method using soft agar assay. | [1] |
| Target Plasma Concentration | > 1400 nM (Total drug) | Clinical trial in glioblastoma | Based on estimated IC₉₀ and protein binding. | [6] |
| Clinical Dose (with food) | 375 mg / 500 mg | New Phase 3 trial / Historical | Taking with a high-fat meal significantly increases exposure. | [2] [6] |
The following table summarizes the primary biomarkers associated with this compound response based on current clinical and pre-clinical research.
| Biomarker | Description | Associated Cancer Type | Evidence Level & Context |
|---|---|---|---|
| DGM1 [1] | A germline polymorphism (single nucleotide polymorphism) | Glioblastoma (GBM), Diffuse Large B-Cell Lymphoma (DLBCL) [1] | Phase 3 Trial Biomarker: Retrospective analysis showed longer median overall survival in DGM1-positive patients [1]. |
| JAK1/STAT3 Pathway [2] | Overexpression of JAK1 and phosphorylation of STAT3 | Non-Small Cell Lung Cancer (NSCLC) [2] | Pre-clinical In Vitro: Gene expression profiling linked JAK/STAT pathway overexpression to increased this compound sensitivity [2]. |
| Phospho-GSK3β [3] [4] | Phosphorylation of Glycogen Synthase Kinase-3β (a downstream target of PKCβ) | Glioblastoma, various cancers (as a pharmacodynamic marker) [3] [4] | Pharmacodynamic Biomarker: Measured in PBMCs; indicates target (PKCβ) inhibition by this compound [3] [4]. |
Here are detailed methodologies for key experiments related to these biomarkers, which you can adapt for your own research.
The DGM1 biomarker was discovered by scanning the genome for germline polymorphisms that predict response to this compound [1].
This flow cytometry-based assay measures PKC pathway inhibition in surrogate cells from patients receiving this compound [3].
This approach was used to link JAK1 pathway overexpression to this compound sensitivity in NSCLC cell lines [2].
The table below summarizes the key hematologic toxicities observed in clinical trials.
| Toxicity Type | Severity (Grade) | Incidence & Context | Management Notes |
|---|---|---|---|
| Thrombocytopenia [1] | Dose-Limiting Toxicity (DLT) | Occurred at high doses (1000 mg total daily) with twice-daily dosing. | A key factor in determining the Maximum Tolerated Dose (MTD). |
| Thrombocytopenia [2] | Grade 3 or higher | Noted as one of the most common drug-associated serious toxicities. | Requires monitoring. |
| General Hematologic Toxicity [3] | Grade 3 to 4 | Significantly lower compared to lomustine (1 event vs. 46 events). | Highlights enzastaurin's superior hematologic safety profile versus some chemotherapies. |
For clinical trial design and patient monitoring, the following management strategies are derived from study protocols:
For researchers investigating the hematologic effects of this compound in preclinical models, the following workflow provides a methodological outline. The diagram illustrates the key stages of this process.
This experimental workflow can be broken down into the following detailed steps:
Cell Culture Setup:
Drug Application & Treatment:
Analysis of Hematotoxic Effects:
Q1: How does this compound's hematologic toxicity profile compare to traditional chemotherapy? this compound demonstrates a significantly more favorable hematologic safety profile compared to many cytotoxic chemotherapies. In a phase III trial against lomustine in glioblastoma patients, grade 3-4 hematologic toxicities were dramatically lower in the this compound arm (1 event) than in the lomustine arm (46 events). [3] This is a key differentiator for this targeted agent.
Q2: What is the primary hematologic dose-limiting toxicity (DLT) of this compound? Thrombocytopenia (low platelet count) has been identified as the primary hematologic DLT. This was observed in a phase I trial investigating high-dose, twice-daily dosing regimens, which found thrombocytopenia at a total daily dose of 1000 mg. [1]
Q3: Are there any other common non-hematologic toxicities I should account for in my experiments or trial design? Yes. While generally well-tolerated, this compound is associated with other notable toxicities. The most clinically significant is QTc interval prolongation on electrocardiogram, which was a DLT in some studies and requires cardiac monitoring. [6] [1] Other reported adverse events include fatigue, thrombosis, and elevated liver transaminases. [2]
This compound is an investigational small molecule, serine/threonine kinase inhibitor. Its primary identified cardiotoxicity risk is QTc interval prolongation [1] [2] [3]. Research also indicates it can cause negative chronotropic action (reduces heart rate) and negative inotropic responses (impairs cardiac systolic function) [1] [3].
The table below summarizes the key molecular mechanisms behind this compound's cardiotoxic effects.
| Mechanism | Biological Target | Functional Outcome |
|---|
| Inhibition of Repolarizing Potassium Currents [1] [3] | • Rapid Delayed Rectifier (IKr) via hERG channel binding • Slow Delayed Rectifier (IKs) | → Prolonged action potential duration (APD) → Prolonged QT interval | | Disruption of Intracellular Calcium Handling [1] | • Ryanodine Receptor 2 (RyR2) phosphorylation | → Reduced intracellular Ca²⁺ transients → Impaired cardiac contractility (systolic function) | | Direct Chronotropic Effect [1] | Not fully elucidated, but independent of the above ion channels | → Reduced heart rate |
This sequence of cardiotoxic effects can be visualized in the pathway below:
A cross-study analysis of cancer patients provided quantitative data on the concentration-dependent effect of this compound and its major metabolite on the QTc interval (corrected using Fridericia's formula, QTcF) [2].
| Compound | Plasma Concentration (Cmax, nmol/L) | Predicted Mean ΔQTcF (ms) | 90% Confidence Interval (ms) |
|---|---|---|---|
| This compound | 3660 | 17.72 | 16.52 – 18.92 |
| Metabolite (LSN326020) | 1718 | 20.23 | 18.72 – 21.74 |
Based on the evidence, the following monitoring is recommended in both clinical and research settings [1] [3]:
For researchers investigating this compound's cardiotoxicity, the following methodologies from recent studies can serve as a guide.
This protocol assesses the drug's direct effect on the hERG channel, a primary mechanism for QT prolongation [1].
This protocol evaluates the integrated effect of the drug on the whole heart's electrical activity [1].
This protocol investigates the mechanism of impaired contractility [1].
The overall experimental workflow for a comprehensive risk assessment is as follows:
| Cancer Type / Model | Combination Drug | Synergistic Enzastaurin Concentration / Dose | Key Experimental Findings & Mechanisms | Citation |
|---|
| Various Solid Tumors (Preclinical) | SS1P (Immunotoxin) | 4-16 µM (in vitro) | ⚬ ~100-fold enhancement of SS1P activity at 8-16 µM. ⚬ Complete loss of Mcl-1, loss of AKT phosphorylation, activation of caspase 3/7. | [1] | | Diffuse Large B-Cell Lymphoma (DLBCL) (Preclinical) | Ibrutinib | Low-dose (specific µM not stated) (in vitro) | ⚬ Synergistically induced apoptosis, G1 phase arrest. ⚬ Downregulated BCR, NF-κB, JAK/MAPK signaling and NOTCH1 expression. | [2] [3] | | Non-Small Cell Lung Cancer (NSCLC) (Preclinical) | Pemetrexed | Synergy demonstrated (specific µM not detailed) (in vitro) | ⚬ G2/M checkpoint abrogation. ⚬ Reduced Akt phosphorylation and pemetrexed-induced TS expression. | [4] | | Non-Small Cell Lung Cancer (NSCLC) (Clinical Phase I) | Pemetrexed | 500 mg oral (daily or twice daily) | ⚬ Combination was well-tolerated. ⚬ Two patients achieved a partial response; five had prolonged stable disease. | [5] | | Glioblastoma (GBM) (Clinical Phase 3 Trial) | Temozolomide & Radiotherapy | 375 mg oral (with food) | ⚬ Trial targets patients with DGM1 biomarker. ⚬ Higher dose and dosing with food used to increase drug exposure. | [6] |
For your own experiments, you can adopt established methodologies to evaluate the synergistic effects of this compound combinations.
After establishing synergistic cytotoxicity, the following assays can help uncover the underlying mechanisms:
The DOT script below maps key signaling pathways that this compound combinations can influence, based on the research. This can guide your mechanistic studies.
This diagram illustrates how this compound and its combination partners can concurrently target multiple pathways to achieve synergistic effects.
Q1: We see no synergy between this compound and our candidate drug. What could be wrong?
Q2: Our in vitro results are promising, but how do we translate the synergistic dose to an in vivo model?
Q3: What are the key molecular markers we should track to confirm the mechanism of our this compound combination? Prioritize markers based on the cancer context, but core targets include:
A: this compound is an orally administered small molecule that was initially developed as a selective inhibitor of Protein Kinase C beta (PKCβ). It was designed to block ATP binding and subsequent activation of this enzyme [1] [2].
Its promise was rooted in targeting the PKC and PI3K/AKT pathways, which are involved in key cancer processes. Preclinical studies indicated that this compound could inhibit tumor cell proliferation, induce apoptosis (programmed cell death), and suppress tumor-induced angiogenesis [1] [3]. It showed encouraging activity in various models, including glioblastoma and lymphoma [1].
The journey of this compound from the lab to the clinic provides critical lessons on the complexities of drug development. The table below summarizes the core challenges that contributed to its initial lack of success.
| Challenge Category | Specific Issue | Impact on Development |
|---|---|---|
| Target Complexity | Lack of specificity for PKCβ; PKC family has multiple, sometimes opposing, isozymes & functions [1]. | Off-target effects & unpredictable biological outcomes complicated interpretation of results [1]. |
| Preclinical-to-Clinical Translation | Efficacy in animal models did not predict human response [1] [2]. | Led to progression into clinical trials based on data that did not accurately reflect drug performance in patients. |
| Clinical Trial Design | Inappropriate endpoint selection & lack of patient stratification in initial trials [1] [2]. | Failed to identify a responsive patient subgroup, leading to conclusions of no overall efficacy. |
| Drug Delivery | Potential issues with blood-brain barrier (BBB) penetration for brain tumors [4]. | Limited drug distribution to tumor sites in glioblastoma, reducing therapeutic potential. |
The lessons from this compound have paved the way for more sophisticated research strategies. The following experimental protocols and visual guides are designed to help you address these specific challenges in your own work.
This compound's mechanism was more complex than initially thought. The diagram below maps the key signaling pathways it influences, which is crucial for understanding its effects and the rationale for combination therapies.
Experimental Protocol: Comprehensive Pathway Analysis To avoid the pitfall of incomplete mechanism understanding, implement these assays:
The most significant lesson from this compound's story is the importance of patient selection. A failed trial in an unselected population was later revived by identifying a predictive biomarker.
Case Study: The DGM1 Biomarker in DLBCL
Experimental Protocol: Developing a Biomarker Strategy
Following its initial setbacks in oncology, this compound was investigated for repurposing in other diseases, highlighting how a "failed" drug can find new life.
| Repurposing Target | Rationale | Development Status (as of 2022) |
|---|---|---|
| Vascular Ehlers-Danlos Syndrome (VEDS) | Animal models with similar COL3A1 mutations showed that PKCβ inhibition significantly prevented death from spontaneous aortic rupture [5]. | Clinical development by Aytu BioPharma was indefinitely suspended for financial reasons, not lack of efficacy [5]. |
Q1: Is MGMT promoter methylation a predictive biomarker for enzastaurin? The evidence does not support MGMT status as a direct predictive biomarker for this compound efficacy. Instead, its primary role is stratifying patients for clinical trials where the standard chemotherapeutic agent, temozolomide (TMZ), is replaced by an experimental drug like this compound [1] [2]. Since patients with unmethylated MGMT promoters derive minimal benefit from TMZ, they are the primary population for trials testing TMZ alternatives [3] [4].
Q2: What was the clinical outcome of this compound in MGMT-unmethylated glioblastoma patients? A phase II trial (NCT00720356) evaluated this compound before, during, and after radiation therapy in patients with newly diagnosed MGMT-unmethylated glioblastoma. The study did not meet its primary endpoint, with a progression-free survival rate at 6 months (PFS-6) of 53.6%, just below the target of 55% [3] [5]. However, median overall survival varied significantly based on the extent of resection, highlighting the strong prognostic influence of surgery [3].
Q3: Are there ongoing trials combining this compound with standard temozolomide therapy? Yes. A Phase 3 trial (NCT03776071) is evaluating this compound in combination with standard radiation and temozolomide for newly diagnosed glioblastoma [6] [7]. This trial uses a novel genomic biomarker, DGM1, rather than MGMT status, to stratify patients. The study aims to determine if this compound provides a superior overall survival benefit for DGM1-positive patients compared to placebo, with both groups receiving standard TMZ therapy [6].
The following tables summarize the key methodologies from pivotal this compound trials.
Table 1: Phase II Trial of this compound Replacing Temozolomide in MGMT-Unmethylated GBM This design tests if this compound is a viable alternative to TMZ in patients unlikely to benefit from alkylating chemotherapy [3].
| Protocol Component | Details |
|---|---|
| Patient Population | Newly diagnosed glioblastoma with unmethylated MGMT promoter [3]. |
| Study Arms | Single-arm study. All patients received this compound + radiotherapy [3]. |
| Treatment Schedule | Period I (Safety): Two this compound dose regimens explored (500 mg qd or 250 mg bid) with RT [3]. Period II (Treatment): this compound (250 mg bid) before, during, and after standard partial brain radiotherapy (60 Gy over 6 weeks) [3]. Period III (Maintenance): this compound monotherapy (250 mg bid) until progression or for up to 3 years [3]. | | Primary Endpoint | Progression-free survival rate at 6 months (PFS-6) [3]. | | Key Findings | PFS-6 was 53.6% (95% CI: 39.8–65.6), missing the pre-specified target of 55% [3]. |
Table 2: Phase I/III Trial of this compound Added to Standard Temozolomide Therapy This design tests if this compound provides an additive benefit to the standard of care, using a novel biomarker for selection [8] [6] [7].
| Protocol Component | Details |
|---|---|
| Patient Population | Newly diagnosed glioblastoma; patients stratified by the novel DGM1 biomarker status [6] [7]. |
| Study Arms | Randomized, placebo-controlled. This compound + TMZ + RT vs. Placebo + TMZ + RT [6]. |
| Treatment Schedule | Concurrent Phase: RT (60 Gy) + TMZ (75 mg/m² daily) + this compound/Placebo [8]. Adjuvant Phase: TMZ (150-200 mg/m² for 5 days/cycle) + this compound/Placebo for up to 12 cycles [8]. This compound Dosing: 250 mg/day was established as the recommended phase II dose in combination with TMZ and RT [8]. | | Primary Endpoint | Superiority of overall survival in DGM1-positive patients [6]. |
This compound is an orally available serine/threonine kinase inhibitor. Its primary mechanism involves targeting key signaling pathways that promote tumor growth and survival.
The diagram below illustrates the molecular pathways targeted by this compound and their interplay.
Pathway Key Takeaways:
Enzastaurin (LY317615) is an oral serine/threonine kinase inhibitor initially developed as a Protein Kinase C beta (PKCβ) inhibitor for oncology, with subsequent research revealing a broader polypharmacology profile. Its selectivity is characterized by potent activity against PKCβ and other PKC family members, with significant off-target activity against key kinases in the AKT and GSK3 pathways, which contributes to its complex mechanism of action.
The following table summarizes the inhibitory activity (IC₅₀ values) of this compound against its primary kinase targets, based on data from published kinase profiling studies.
Table 1: this compound Kinase Inhibitory Profile (IC₅₀)
| Kinase Target | IC₅₀ (nM) | Primary Function & Relevance |
|---|---|---|
| PKCβ | ~ 6 - 41 nM | Primary target. Angiogenesis, cell proliferation, survival. |
| PKCα | ~ 23 - 52 nM | Cell proliferation, differentiation, immune response. |
| PKCγ | ~ 6 - 30 nM | Primarily expressed in CNS; relevance in oncology is limited. |
| AKT (PKB) | ~ 5 - 8 nM | Key off-target. Critical survival kinase; inhibition contributes to pro-apoptotic effects. |
| GSK3β | ~ 21 nM | Key off-target. Regulates glycogen metabolism, apoptosis, and β-catenin degradation. |
| PKA | ~ 54 nM | cAMP-dependent signaling; role in various cellular processes. |
| PKCε | ~ 160 nM | Cell transformation, survival. |
| PKCη | ~ 380 nM | Immune regulation, cell growth. |
| RSK2 | ~ 590 nM | Regulates cell growth and survival downstream of ERK. |
| CHK2 | ~ 680 nM | DNA damage response kinase. |
| Aurora-A | ~ 780 nM | Mitotic regulator; inhibition can cause mitotic defects. |
| FMS (CSF1R) | ~ 820 nM | Tyrosine kinase; role in monocyte/macrophage survival. |
| PKCδ | ~ 1,100 nM | Apoptosis, tumor suppression. |
| PKCι | ~ 1,200 nM | Cell transformation, survival. |
| FLT3 | ~ 1,300 nM | Tyrosine kinase; important in AML. |
| PKCζ | ~ 1,600 nM | Cell polarity, survival. |
| SGK | ~ 1,700 nM | Survival kinase, related to AKT. |
Data compiled from: Graff et al., Clin Cancer Res 2005; 11(3) and more recent broad-panel kinase profiling studies (PMID: 25545390, among others).
Table 2: Comparison with Alternative Kinase Inhibitors
| Inhibitor | Primary Targets | Key Differentiating Selectivity | Clinical/Developmental Stage |
|---|---|---|---|
| This compound | PKCβ, PKC family, AKT, GSK3β | Dual-pathway inhibition (PKC & PI3K/AKT). Oral bioavailability. | Phase III (various cancers, e.g., DLBCL, GBM). |
| Sotrastaurin (AEB071) | PKCα, PKCβ, PKCθ | More selective for classical & novel PKC isoforms; less active on AKT. Primarily developed for immunosuppression. | Phase II (Organ transplant, uveal melanoma). |
| Midostaurin (PKC412) | FLT3, PKCα, VEGFR, c-KIT | Broad-spectrum tyrosine kinase inhibitor with PKC activity. Approved for FLT3-mutated AML. | Approved (AML), Phase II/III for other indications. |
| Ruboxistaurin | PKCβ | Highly selective for PKCβ isoform; developed for diabetic complications. | Phase III (Diabetic neuropathy, retinopathy). |
| UCN-01 (7-hydroxystaurosporine) | CHK1, PKCα, CDKs | Potent inhibitor of cell cycle checkpoints (CHK1) with historical PKC focus. | Phase II (various cancers). |
The quantitative data in Table 1 is primarily derived from standardized, high-throughput kinase assay protocols.
Protocol 1: In Vitro Kinase Activity Assay (Radioisotopic)
Protocol 2: Cell-Based Pathway Analysis (Western Blot)
The following diagrams illustrate this compound's mechanism of action and the key experimental workflow used to validate it.
This diagram shows the key pathways modulated by this compound, highlighting its multi-target nature.
This diagram outlines the standard cell-based protocol for confirming this compound's activity.
| Cancer Type | Combination Partner | Trial Phase | Key Efficacy Findings | Key Safety Findings | Reference |
|---|---|---|---|---|---|
| Recurrent Malignant Gliomas | Bevacizumab | Phase II [1] | GBM: mOS 7.5 mos; mPFS 2.0 mos. Anaplastic Glioma: mOS 12.4 mos; mPFS 4.4 mos. | Most common Gr 3+ toxicities: lymphopenia (15%), hypophosphatemia (8.8%), thrombotic events (7.5%). | [1] |
| Advanced Solid Tumors (e.g., Ovarian) | Bevacizumab | Phase I [2] | Ovarian Cancer Subset: ORR 32.3%; 50.4% were progression-free at 6 mos. | Most common related toxicities: urine/discoloration, fatigue, pain, diarrhea, nausea. Established MTD for this compound. | [2] |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Ibrutinib | Preclinical [3] [4] | Synergistic anti-tumor effect in vitro and in vivo; reduced proliferation, increased apoptosis, cell cycle arrest. | Low doses of each drug were sufficient to achieve synergistic effects, suggesting a potential for a better safety profile. | [3] [4] |
For researchers designing similar experiments, here are the methodologies from the pivotal studies.
This compound + Ibrutinib in DLBCL (Preclinical) [3] [4]:
This compound + Bevacizumab in Recurrent Malignant Gliomas (Clinical) [1]:
The rationale for combining this compound with other drugs is grounded in targeting complementary pathways. The diagram below illustrates the synergistic mechanism between this compound and ibrutinib in DLBCL.
The synergistic mechanism of this compound and pemetrexed in Non-Small Cell Lung Cancer (NSCLC) involves different pathways, as shown below.
The future of this compound in combination therapy is notably active in the field of glioblastoma (GBM). Denovo BioPharma is conducting a biomarker-guided Phase III trial (NCT03776071) investigating this compound in combination with temozolomide and radiation as a first-line therapy for newly diagnosed GBM [5] [6]. The drug has received Orphan Drug Designation from the FDA and EMA for this indication.
Enzastaurin is an oral serine/threonine kinase inhibitor that primarily targets the protein kinase C beta (PKC-β) pathway and suppresses the phosphoinositide 3-kinase (PI3K)/AKT pathway, promoting apoptosis and inhibiting tumor proliferation and angiogenesis [1] [2].
The following diagram illustrates the targeted signaling pathway and the biomarker validation process for this compound.
A key development in this compound research is the identification of DGM1, a novel genetic biomarker identified through retrospective whole-genome SNP array analysis [1]. The biomarker's correlation with this compound efficacy was first discovered in the PRELUDE trial and then successfully replicated in the phase II S028 study, forming the basis for the ongoing prospective ENGINE validation trial [1].
This protocol measures this compound's direct target inhibition in patient surrogate cells [2].
This methodology identifies pathways and biomarkers predictive of clinical phenotypes like cancer stage or drug response [3].
The clinical efficacy of this compound varies significantly by cancer type and, crucially, by biomarker status. The table below summarizes its performance in key clinical trials.
| Cancer Type | Trial / Phase | Intervention & Comparator | Primary Endpoint | Key Result in Overall Population | Key Result in Biomarker-Defined Subgroup |
|---|---|---|---|---|---|
| Diffuse Large B-Cell Lymphoma (DLBCL) | PRELUDE / Phase III [4] | This compound vs. Placebo (maintenance after R-CHOP) | Disease-Free Survival (DFS) | HR 0.92 (95% CI 0.69-1.22); 4-yr DFS 70% vs 71% (NS) | Not significant for PKCβ expression or cell of origin [4] |
| DLBCL (High-risk) | S028 / Phase II [1] | This compound + R-CHOP vs R-CHOP | Not Specified | Not Reported | DGM1+ & IPI≥3: OS HR 0.28 (95% CI 0.10-0.81), p=0.018 [1] |
| Non-Small Cell Lung Cancer (NSCLC) | LUN06-116 / Phase II [5] | This compound + Pemetrexed/Carboplatin/Bevacizumab vs Placebo + PCB | Progression-Free Survival (PFS) | Median PFS 3.5 mo vs 4.3 mo (HR 1.04, 95% CI 0.49-2.21) (NS) | Not Reported |
| Glioblastoma | N/A (Preclinical) [6] | This compound, Imatinib, Temozolomide in patient-derived models | Kinase activity & Phenotypic response | Heterogeneous inter-patient response; limited efficacy and model-dependent effects | Kinase profiling linked resistance to ErbB signaling pathway activity [6] |
Abbreviations: HR: Hazard Ratio; CI: Confidence Interval; NS: Not Significant; OS: Overall Survival; R-CHOP: Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, Prednisone; IPI: International Prognostic Index.
The data reveals a clear trajectory for this compound's development:
For researchers designing studies or evaluating this compound:
The table below compares the direct NOTCH1 inhibition approach with enzastaurin's documented mechanism.
| Feature | Direct NOTCH1 Pathway Inhibition | This compound's Documented Action |
|---|---|---|
| Primary Target | NOTCH1 receptor (e.g., Brontictuzumab) [1] | Protein Kinase C beta (PKCβ) [2] [3] |
| Mechanism | Blocks receptor cleavage (GSI) or ligand binding (therapeutic antibody) [1] | Inhibits PKCβ, affecting downstream PI3K/AKT and MAPK pathways [4] [5] [2] |
| Effect on NOTCH1 | Directly suppresses NOTCH1 signaling and target genes (e.g., Hes1, Hey1) [1] | Indirectly reduces NOTCH1 mRNA expression; an observed downstream effect, not primary action [4] [5] |
| Key Evidence | Functional validation in glioma stem-like cells (GSCs) [1] | RNA-seq in DLBCL cells showing synergistic effect with Ibrutinib [4] [5] |
The key evidence for this compound's indirect effect on NOTCH1 comes from a 2019 study on DLBCL.
The following diagram illustrates the documented targets of this compound and how its action is linked to the observed reduction in NOTCH1 expression, based on the research in DLBCL.
| Indication | Designation Status | Sponsor | Designation Date | Notes |
|---|---|---|---|---|
| Marfan Syndrome | Designated [1] | Aytu BioPharma, Inc. [1] | April 14, 2025 [1] | Not yet FDA-approved for this indication [1] |
| Glioblastoma Multiforme | Designation Withdrawn/Revoked [2] | Denovo Biopharma LLC [2] | September 19, 2005 (Originally Designated) [2] | Designation revoked on June 24, 2024 [2] |
This compound's development journey provides context for its current status. Historically, it was investigated as a protein kinase C beta (PKCβ) inhibitor for various cancers, with glioblastoma and diffuse large B-cell lymphoma (DLBCL) being major areas of focus [3] [4] [5].
The following diagram summarizes the key regulatory milestones in the development of this compound:
The recent regulatory changes for this compound indicate a strategic redirection of its development path.
The table below summarizes the core outcomes from completed and ongoing Phase III trials of enzastaurin.
| Trial / Identifier | Patient Population | Intervention & Comparator | Primary Endpoint(s) | Key Efficacy Results | Key Safety Findings |
|---|
| Completed: Recurrent Glioblastoma [1] | Recurrent WHO grade 4 glioblastoma (N=266) | this compound vs. Lomustine | Progression-free Survival (PFS) | Median PFS: 1.5 mo (enza) vs 1.6 mo (lomu); HR=1.28 [1] Median OS: 6.6 mo (enza) vs 7.1 mo (lomu); HR=1.20 [1] | Better hematologic toxicity profile vs. lomustine (Grade 3-4 events: 1 vs. 46) [1] | | Completed: PRELUDE [2] [3] | High-risk DLBCL in remission post-first-line therapy | this compound (maintenance) vs. Placebo | Disease-free Survival (DFS) | No significant difference in DFS or OS at 4 years [2] | Information not specified in results | | Ongoing: ENGINE (NCT03263026) [4] [2] | Newly diagnosed, high-risk DLBCL, DGM1-positive | R-CHOP + this compound vs. R-CHOP + Placebo | Overall Survival (OS) in DGM1+ patients | Trial ongoing; results not available [4] | Trial ongoing; results not available | | Ongoing: Newly Diagnosed GBM [5] [2] | Newly diagnosed Glioblastoma, DGM1-positive | this compound + Temozolomide + Radiation vs. Placebo + Std Care | Information not specified in results | Trial ongoing; results not available [5] | Trial ongoing; results not available |
For a deeper understanding, here is a breakdown of the methodologies and more detailed results from the key trials.
This study provides the most complete set of negative results for this compound in an unselected population.
The failure of the initial trials led to retrospective analyses that identified DGM1, a germline polymorphism, as a potential predictive biomarker for this compound response [5] [2].
This compound is an oral serine/threonine kinase inhibitor. Its proposed anti-tumor activity involves multiple pathways, which can be visualized in the following diagram.
The diagram illustrates that this compound's primary mechanism involves:
The clinical development of this compound is a compelling example of how a drug can be repurposed through biomarker discovery.
The table below summarizes the efficacy outcomes of this compound in various cancer types based on the available clinical trial data.
| Cancer Type | Study Phase | Patient Population | Key Efficacy Findings | Source / Clinical Trial ID |
|---|
| Lung Cancer (Preclinical) | Preclinical (22 cell lines) | 22 lung cancer cell lines | • Activity linked to JAK1 pathway overexpression. • JAK1 overexpression increased sensitivity; JAK inhibition reduced this compound's effect. | [1] | | Prostate Cancer | Phase 2 | Cohort 1: Androgen-independent, non-metastatic, chemo-naive. Cohort 2: Metastatic, post-docetaxel chemotherapy. | • Cohort 1: 0% Objective Response Rate (ORR). • Cohort 2: Median Progression-Free Survival (PFS) was 6.9 months. | [2] | | Leukemia (B-CLL) | Phase 1b | Patients with B-cell Chronic Lymphocytic Leukemia (CLL). | • Primary outcome was pharmacodynamic (pGSK3β level), not clinical efficacy. | [3] |
For the key studies identified, here is a more detailed look at the experimental methodologies and findings.
This study aimed to identify biomarkers for this compound sensitivity and understand its mechanism of action [1].
Methodology:
Key Finding: The JAK1 pathway was identified as a potential predictive biomarker for this compound response in lung cancer [1].
This two-cohort trial evaluated this compound in men with androgen-independent prostate cancer [2].
Methodology:
Key Finding: this compound showed limited activity in non-metastatic disease but demonstrated a median PFS of 6.9 months in metastatic, treatment-resistant patients [2].
This compound is an oral serine-threonine kinase inhibitor. It was initially developed as a selective ATP-competitive inhibitor of Protein Kinase C beta (PKCβ), which is involved in cell proliferation, angiogenesis, and apoptosis [1].
The preclinical lung cancer study revealed that its anti-tumor activity is also closely linked to the JAK/STAT signaling pathway. The relationship between this compound and this pathway is illustrated below.
This diagram illustrates the logical relationship discovered in the preclinical study: cancer cells with high JAK1 expression are more sensitive to this compound, while those with low expression are more resistant.
Based on the search results, I was unable to locate a direct, contemporary comparison of this compound's activity against other modern targeted therapies. The available data suggests:
Irritant